2-(2-Chloroethyl)-1-methyl-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethyl)-1-methylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQKEWPDZAKGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-Chloroethyl)-1-methyl-1H-pyrrole CAS 1314902-61-8 properties
An In-depth Technical Guide to the Anticipated Properties and Reactivity of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole (CAS 1314902-61-8)
Disclaimer: As of the date of this document, there is no publicly available experimental data for the compound 2-(2-Chloroethyl)-1-methyl-1H-pyrrole with the specified CAS number 1314902-61-8. This guide has been constructed by a Senior Application Scientist to provide a predictive overview based on established principles of organic chemistry and data from structurally analogous compounds. The insights herein are intended for researchers, scientists, and drug development professionals as a theoretical framework for anticipating the behavior and potential of this molecule.
Introduction: A Molecule of Synthetic Potential
Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1][2] The target molecule, 2-(2-Chloroethyl)-1-methyl-1H-pyrrole, combines two key structural features that suggest significant utility as a synthetic intermediate: a 1-methyl-1H-pyrrole core and a reactive 2-chloroethyl side chain.
The N-methylation of the pyrrole ring enhances its stability and modifies its electronic properties compared to the parent pyrrole.[3] The chloroethyl group at the C-2 position serves as a versatile electrophilic handle, susceptible to nucleophilic substitution, thereby allowing for the straightforward introduction of a wide variety of functional groups. This bifunctional nature makes it a potentially valuable building block for constructing more complex molecular architectures in drug discovery and agrochemical development.[4][5] This guide will extrapolate the physicochemical properties, spectroscopic signature, reactivity, and potential applications of this compound based on well-characterized analogs.
Predicted Physicochemical and Spectroscopic Properties
While experimental data is unavailable for the target compound, we can predict its core properties by calculating its molecular formula and weight and comparing them with the known properties of structurally similar compounds, such as 1-(2-Chloroethyl)pyrrole and the parent compound, Pyrrole.
| Property | Predicted/Calculated Value (Target Compound) | 1-(2-Chloroethyl)pyrrole (CAS 77200-24-9) | Pyrrole (CAS 109-97-7) |
| Molecular Formula | C₇H₁₀ClN | C₆H₈ClN[4][6] | C₄H₅N[3] |
| Molecular Weight | 143.61 g/mol | 129.59 g/mol [4][6] | 67.09 g/mol [3] |
| Appearance | Predicted: Colorless to light yellow liquid | Colorless to light yellow/orange clear liquid[5] | Colorless volatile liquid[3] |
| Boiling Point | Predicted: Higher than 1-(2-Chloroethyl)pyrrole due to increased molecular weight. | 84 °C / 20 mmHg[4][5] | 129-131 °C[3] |
| Density | Predicted: ~1.1 g/cm³ | 1.13 g/cm³[4][5] | 0.967 g/cm³[3] |
| Refractive Index | Predicted: ~1.52 | n20D 1.52[5] | Not specified |
Anticipated Spectroscopic Profile
The structural identity of a novel compound is confirmed through spectroscopic analysis.[7] Based on its proposed structure, the following spectral characteristics are anticipated for 2-(2-Chloroethyl)-1-methyl-1H-pyrrole:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most informative. Key signals would include:
-
A singlet for the N-methyl (N-CH₃) protons, likely in the 3.6-3.8 ppm region.
-
Three distinct signals for the pyrrole ring protons (at C-3, C-4, and C-5), appearing in the aromatic region, typically between 6.0 and 7.0 ppm.
-
Two triplets for the ethyl side chain (-CH₂-CH₂-Cl), corresponding to the methylene group adjacent to the pyrrole ring and the methylene group bearing the chlorine atom, respectively. These would likely appear in the 2.8-4.0 ppm range.[8]
-
-
¹³C NMR Spectroscopy: The carbon NMR would show seven distinct signals corresponding to each carbon atom in the molecule. The pyrrole ring carbons would resonate in the 100-130 ppm range, while the N-methyl carbon would be significantly upfield. The carbons of the chloroethyl chain would appear in the 30-50 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum would lack the characteristic N-H stretch of unsubstituted pyrroles. Key absorptions would include C-H stretching from the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), C=C and C-N stretching from the pyrrole ring (~1400-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region (~600-800 cm⁻¹).[8]
-
Mass Spectrometry (MS): Mass spectrometry would reveal the molecular weight. The molecular ion peak (M+) would be expected at m/z 143. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak) would be a key diagnostic feature.[7]
Synthesis and Chemical Reactivity
The synthesis of substituted pyrroles can be achieved through various established methods, such as the Paal-Knorr, Knorr, or Hantzsch pyrrole syntheses.[3][9] A plausible synthetic approach to the target molecule could involve the cyclization of a suitable 1,4-dicarbonyl precursor with methylamine, followed by functionalization, or the direct alkylation of a pre-formed 1-methyl-1H-pyrrole.
Core Reactivity Principles
The chemical behavior of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole is dictated by the interplay between the electron-rich aromatic pyrrole ring and the electrophilic chloroethyl side chain.
-
Reactivity of the Pyrrole Ring: Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic substitution, with a reactivity similar to aniline or phenol.[3] N-methylation generally maintains this high reactivity. Substitution typically occurs at the C-2 (α) position. Since the C-2 position is already substituted in our target molecule, electrophilic attack would be directed to the other α-position (C-5) or, secondarily, the β-positions (C-3 and C-4).[10]
-
Reactivity of the Chloroethyl Group: The chloroethyl group is a classic alkylating agent. The carbon atom bonded to the chlorine is electrophilic and highly susceptible to attack by nucleophiles. This allows for a wide range of substitution reactions, making it an excellent handle for introducing new functionalities.[11]
Potential Synthetic Transformations
The dual reactivity of this molecule opens pathways for diverse synthetic applications.
Caption: Potential reactivity pathways for the target molecule.
Experimental Protocol: Hypothetical Nucleophilic Substitution
This protocol describes a general, self-validating system for reacting the chloroethyl side chain with a primary amine, a common transformation in drug development.
-
Reaction Setup: To a solution of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a primary amine (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq.).
-
Causality: The inert atmosphere prevents side reactions with air and moisture. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
-
-
Heating and Monitoring: Stir the reaction mixture and heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak on TLC/LC-MS validates that a transformation is occurring.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Trustworthiness: This standard aqueous workup effectively removes the base and other water-soluble impurities.
-
-
Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product using NMR, IR, and high-resolution mass spectrometry to confirm its structure and purity.
-
Authoritative Grounding: The resulting spectroscopic data must be consistent with the anticipated structure of the aminated product for the synthesis to be considered successful.
-
Potential Applications in Drug Development and Research
The true value of an intermediate like 2-(2-Chloroethyl)-1-methyl-1H-pyrrole lies in its potential applications. The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, and the ability to easily functionalize the side chain makes this compound a desirable starting material.[1]
-
Pharmaceutical Development: It could serve as a key intermediate for synthesizing compounds targeting a range of biological pathways. By reacting the chloroethyl group with various amines, thiols, or alcohols, a library of derivatives could be rapidly generated for screening against targets like kinases, GPCRs, or ion channels.[5]
-
Agrochemicals: The compound could be used to develop novel pesticides and herbicides, where the pyrrole scaffold often contributes to biological activity.[5]
-
Materials Science: The reactivity of the chloroethyl group could be harnessed in polymer chemistry to create functionalized polymers with tailored electronic or physical properties.[5]
Safety and Handling
While no specific safety data exists for the title compound, the hazards can be inferred from related structures like pyrrole and other chlorinated hydrocarbons.
-
General Hazards: Pyrrole itself is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[12][13] It is also a flammable liquid.[13][14] Chlorinated organic compounds can be irritants and may have long-term health effects.
-
Recommended Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep away from heat, sparks, and open flames.[14]
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.
-
Conclusion
2-(2-Chloroethyl)-1-methyl-1H-pyrrole represents a molecule of significant synthetic promise, despite the current lack of specific experimental data. Its predicted properties and dual-reactivity profile—an electron-rich aromatic core amenable to electrophilic substitution and a reactive chloroethyl side chain perfect for nucleophilic substitution—make it a highly attractive and versatile building block. For researchers in drug discovery and materials science, this compound offers a straightforward entry point to a diverse range of novel and potentially functional molecules. Further empirical investigation is warranted to validate these predictions and fully unlock its synthetic potential.
References
-
Sciencelab.com. (n.d.). Material Safety Data Sheet: Pyrrole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12674170, 1-(2-Chloroethyl)pyrrole. Retrieved from [Link]
-
LookChem. (n.d.). Cas 77200-24-9, 1-(2-CHLOROETHYL)PYRROLE. Retrieved from [Link]
-
MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Chapter 13: Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
- Google Patents. (n.d.). CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.
-
ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]
-
Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
Sources
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- 6. 1-(2-Chloroethyl)pyrrole | C6H8ClN | CID 12674170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lehigh.edu [lehigh.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof - Google Patents [patents.google.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. merckmillipore.com [merckmillipore.com]
Technical Guide & Safety Whitepaper: 2-(2-Chloroethyl)-1-methyl-1H-pyrrole in Pharmaceutical Synthesis
Executive Summary
2-(2-Chloroethyl)-1-methyl-1H-pyrrole (CAS: 1314902-61-8) is a highly specialized chemical building block utilized primarily in the synthesis of pyrrole-containing pharmaceuticals and advanced materials. While standard Safety Data Sheets (SDS) provide generalized hazard statements, they often fail to address the specific mechanistic toxicology of chloroethyl-substituted heterocycles.
This whitepaper serves as an in-depth technical guide for researchers and drug development professionals. By analyzing the compound's reactivity profile as a potent alkylating agent, we establish self-validating laboratory protocols that bridge the gap between theoretical organic chemistry and practical, verifiable laboratory safety.
Mechanistic Toxicology & Reactivity Profile
To handle 2-(2-chloroethyl)-1-methyl-1H-pyrrole safely, chemists must understand the causality behind its hazard profile. The danger does not stem merely from the presence of a chlorine atom, but from the synergistic relationship between the chloroethyl group and the electron-rich pyrrole ring.
The Electrophilic Hazard
Pyrroles are highly electron-rich aromatic systems, with the nitrogen lone pair delocalizing into the ring, significantly increasing electron density at the
DNA Alkylation and Cross-Linking
Because of its electrophilic nature, this compound behaves similarly to established clinical chloroethylating agents, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU / Carmustine)[2]. In biological systems, reactive chloroethyl groups target nucleophilic centers on DNA, predominantly the
Once the initial
Fig 1: Proposed mechanism of DNA alkylation and cross-linking by the chloroethyl moiety.
Comprehensive Safety & Physical Data
The following tables summarize the quantitative physical parameters and the extrapolated Globally Harmonized System (GHS) classifications based on the compound's structural alert as an alkylating agent.
Table 1: Chemical Identity & Physical Properties
| Parameter | Value / Description |
| Chemical Name | 2-(2-Chloroethyl)-1-methyl-1H-pyrrole |
| CAS Registry Number | 1314902-61-8 |
| Molecular Formula | |
| Molecular Weight | 143.61 g/mol |
| Physical State | Liquid / Low-melting solid (varies by ambient temp) |
| Reactivity Profile | Electrophile; sensitive to strong nucleophiles and bases. |
Table 2: GHS Hazard Classification (Extrapolated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects (DNA alkylation). |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
Self-Validating Laboratory Protocols
Standard safety guidelines mandate the use of fume hoods and PPE when handling alkylating agents[3]. However, true safety in drug development requires a self-validating system —a protocol where the destruction of the hazard is chemically forced and analytically proven prior to disposal.
Safe Handling Methodology
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood or inert-atmosphere glove box[4].
-
PPE Selection: Standard latex is highly permeable to lipophilic alkyl chlorides. Double-gloving with heavy-duty Nitrile or Butyl rubber gloves is mandatory[3],[4].
-
Spill Preparedness: A nucleophilic quenching solution (e.g., 1M Sodium Thiosulfate) must be prepared and staged in the hood before opening the reagent bottle.
Step-by-Step Quenching Protocol
Do not dispose of unreacted 2-(2-chloroethyl)-1-methyl-1H-pyrrole into standard organic waste, as it will cross-react with other waste streams and pose an exposure risk to EHS personnel.
-
Collection: Transfer all residual reagent, contaminated glassware rinses, and reaction mother liquors into a dedicated quenching flask containing a magnetic stir bar.
-
Nucleophilic Attack: Slowly add a 5-fold molar excess of 1M Sodium Thiosulfate (
) or Ethanolamine to the waste flask. -
Agitation: Stir the biphasic mixture vigorously at room temperature for a minimum of 2 hours. The thiosulfate anion is a highly potent nucleophile that will rapidly displace the chloride via an
mechanism, converting the lipophilic, toxic alkyl chloride into a water-soluble, non-toxic Bunte salt (S-alkyl thiosulfate).
Fig 2: Self-validating laboratory workflow for the safe quenching of chloroethyl waste.
Analytical Validation of Quenching
To ensure the trustworthiness of the quenching process, the destruction of the alkylating agent must be analytically verified.
LC-MS Verification Procedure:
-
Withdraw a 10
aliquot from the organic layer of the quenching flask. -
Dilute in 1 mL of HPLC-grade Acetonitrile.
-
Inject onto an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Validation Criteria: Scan for the parent mass of 2-(2-chloroethyl)-1-methyl-1H-pyrrole (
144 ). The quenching is considered complete and self-validated only when the 144 peak is completely absent, replaced by the highly polar, early-eluting thiosulfate adduct mass. -
Once validated, the mixture can be safely transferred to standard aqueous/organic hazardous waste streams.
References
1. Sigma-Aldrich. "CAS 1314902-61-8 | Sigma-Aldrich: 2-(2-chloroethyl)-1-methyl-1H-pyrrole". sigmaaldrich.com. Available at: 2.[1] Wikipedia Contributors. "Pyrrole - Reactions and reactivity". wikipedia.org. Available at: 3.[3] Faculty of Science, UTM. "Guidelines for Laboratory Safety - Alkylating Agents". utm.my. Available at: 4. National Institutes of Health (NIH). "Chloroethylating anticancer drug-induced mutagenesis and its repair in Escherichia coli". d-nb.info. Available at: 5.[4] UC Center for Laboratory Safety. "Pyrophorics - Gallium alkyls - Standard Operating Procedure". ucsb.edu. Available at: 6.[2] National Institutes of Health (NIH). "Development of a Novel Fluorescence Assay Based on the Use of the Thrombin-Binding Aptamer for the Detection of O6-Alkylguanine-DNA Alkyltransferase Activity - PMC". nih.gov. Available at:
Sources
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- 2. Development of a Novel Fluorescence Assay Based on the Use of the Thrombin-Binding Aptamer for the Detection of O6-Alkylguanine-DNA Alkyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.utm.my [science.utm.my]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Commercial Sourcing and Synthetic Applications of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole in Medicinal Chemistry
Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In modern drug discovery, the integration of functionalized heterocyclic building blocks is a critical driver for exploring novel chemical space. 2-(2-Chloroethyl)-1-methyl-1H-pyrrole (CAS: 1314902-61-8) serves as a highly versatile, bifunctional intermediate. Featuring an electron-rich 1-methylpyrrole core and a moderately reactive primary alkyl chloride, this compound is primarily utilized as an electrophilic alkylating agent. It enables the rapid installation of the pyrrole pharmacophore into complex secondary amine scaffolds, a common motif in neuroactive and anti-inflammatory drug candidates.
As a Senior Application Scientist, I have structured this guide to provide a comprehensive evaluation of the commercial supply landscape, physicochemical properties, and field-proven synthetic protocols associated with this building block.
Physicochemical Profiling and Commercial Landscape
Before integrating any building block into a high-throughput library synthesis, its physicochemical parameters and supply chain reliability must be verified. The compound exhibits standard stability for an alkyl chloride but should be stored under an inert atmosphere at 2–8 °C to prevent gradual degradation or polymerization of the pyrrole core.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-(2-Chloroethyl)-1-methyl-1H-pyrrole |
| CAS Registry Number | 1314902-61-8 |
| Molecular Formula | C₇H₁₀ClN |
| Molecular Weight | 143.62 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Reactivity Profile | Bifunctional (Electrophilic alkyl chloride, nucleophilic pyrrole core) |
Table 2: Commercial Suppliers and Specifications
Procurement of high-purity building blocks is essential to avoid side reactions during library generation. The following table summarizes the primary commercial suppliers offering this compound at discovery-scale quantities.
| Supplier | Catalog Number | Purity | Quantity Scale |
| Sigma-Aldrich (Enamine) | ENAH304DD8AF | ≥95% | Discovery/Research |
| Leyan | 1314902-61-8[1] | 95% | Discovery/Research |
| BLD Pharmatech | BD00988191 | 95% | Research/Bulk |
Retrosynthetic Analysis and Mechanistic Insights
For process chemists looking to scale the synthesis of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole internally, a two-step sequence starting from commercially abundant 1-methylpyrrole is highly effective.
Mechanistic Causality:
-
Friedel-Crafts Acylation: The conversion begins with the acylation of 1-methylpyrrole using chloroacetyl chloride. The choice of a mild Lewis acid (e.g.,
) is critical here; stronger acids like can induce unwanted polymerization of the electron-rich pyrrole ring. -
Chemoselective Reduction: The resulting 2-chloroacetyl-1-methylpyrrole intermediate must be reduced to the target alkane. This step requires a highly chemoselective reagent such as Borane-THF (
). Standard Palladium-catalyzed hydrogenation ( ) is strictly avoided, as it would inadvertently cause hydrodehalogenation, cleaving the essential aliphatic chloride.
Synthetic workflow for 2-(2-Chloroethyl)-1-methyl-1H-pyrrole.
Experimental Methodology: N-Alkylation Protocol
The primary application of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole is the
Self-Validating Protocol: Finkelstein-Assisted Alkylation
Objective: Synthesize an N-alkylated target scaffold using 2-(2-Chloroethyl)-1-methyl-1H-pyrrole.
Rationale & Causality: The primary alkyl chloride is only moderately reactive. To accelerate the nucleophilic substitution without forcing high-temperature conditions that might degrade the pyrrole, a Finkelstein-type in situ halogen exchange using catalytic Potassium Iodide (KI) is employed. KI converts the alkyl chloride to a highly reactive alkyl iodide intermediate, significantly lowering the activation energy of the displacement.
Step-by-Step Procedure:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the target secondary amine (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (
, 2.5 equiv, 25 mmol). Causality: is chosen over stronger bases (like ) to prevent unwanted deprotonation of sensitive functional groups on the target scaffold. -
Catalyst Addition: Introduce Potassium Iodide (KI, 0.1 equiv, 1 mmol) to initiate the halogen exchange cycle.
-
Electrophile Addition: Slowly add 2-(2-Chloroethyl)-1-methyl-1H-pyrrole (1.1 equiv, 11 mmol) dropwise at room temperature.
-
Thermodynamic Drive: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction via TLC or LC-MS.
-
Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (50 mL), and wash with distilled water (3 x 20 mL). Causality: The aqueous wash effectively partitions the DMF and inorganic salts away from the organic product.
-
Purification: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure N-alkylated product.
N-alkylation workflow utilizing the pyrrole building block.
References
-
BLD Pharmatech . "2-(2-CHLOROETHYL)-1-METHYL-1H-PYRROLE (Catalog BD00988191)". ChemBuyersGuide. URL:[Link]
Sources
Literature reviews on N-methylpyrrole alkylating agents
Title: Precision Warheads: A Technical Guide to N-Methylpyrrole DNA Minor Groove Alkylating Agents
Executive Summary
This technical guide analyzes the class of DNA-interacting agents derived from the N-methylpyrrole (NMP) scaffold. Originally inspired by the natural antibiotic Distamycin A, these compounds fuse a sequence-selective "reading" vector (the NMP oligomer) with a cytotoxic "warhead" (an alkylating moiety). This synergy aims to convert non-covalent DNA binding into irreversible genetic damage at specific genomic loci.
We examine the evolution from Tallimustine (highly potent but myelotoxic) to Brostallicin (a glutathione-activated prodrug), and finally to Py-Im Polyamide Conjugates designed for targeted gene silencing.
Molecular Architecture & Rational Design
The structural logic of these agents follows a bipartite "Vector-Warhead" model.
The Vector: N-Methylpyrrole Backbone
The NMP backbone is a crescent-shaped oligopeptide that fits snugly into the minor groove of B-DNA.
-
Binding Motif: Isohelical fit to the minor groove.
-
Sequence Specificity: NMP units sterically clash with the exocyclic amine of Guanine, forcing a preference for AT-rich sequences (e.g., 5'-TTTT-3').
-
Causality: By increasing the number of NMP units (di-, tri-, tetra-peptides), the length of the recognition sequence increases, theoretically improving genomic selectivity.
The Warhead: Alkylating Moieties
The vector delivers a reactive electrophile to a nucleophilic center on the DNA bases.
-
Nitrogen Mustards (e.g., Tallimustine): Contains a benzoyl nitrogen mustard.[1][2][3] It alkylates N3 of Adenine with high efficiency.[4]
- -Bromoacrylics (e.g., Brostallicin): A "soft" electrophile. It is relatively unreactive until activated by thiols (glutathione), acting as a prodrug.
Mechanism of Action (MOA)
Tallimustine: Direct Alkylation
Tallimustine binds to AT-rich tracts (e.g., 5'-TTTTG-3'). Once bound, the benzoyl mustard moiety is positioned in proximity to the N3 atom of Adenine at the 3' end of the binding site.
-
Outcome: Formation of a covalent adduct.
-
Lethality: The N3-Adenine adduct is thermally unstable, leading to depurination and DNA strand breaks, triggering apoptosis.
-
Failure Mode: Lack of discrimination between tumor DNA and rapid-turnover normal tissue (bone marrow) led to severe myelotoxicity.
Brostallicin: The "Trojan Horse" Activation
Brostallicin utilizes a unique resistance-reversal mechanism.
-
Entry: Enters the cell as a relatively inert agent.
-
Activation: Reacts with intracellular Glutathione (GSH) catalyzed by Glutathione-S-Transferase (GST).[5][6]
-
Binding: The Brostallicin-GSH conjugate binds to the DNA minor groove.
-
Alkylation: The complex rearranges to form a covalent bond with DNA.
-
Therapeutic Index: High GST/GSH levels are often a mechanism of drug resistance (e.g., to cisplatin).[6] Brostallicin exploits this by becoming more toxic in resistant cells. Conversely, normal bone marrow has low GST levels, sparing it from toxicity.
Technical Protocols & Experimental Workflows
Protocol A: Synthesis of NMP Oligomers (General Workflow)
-
Objective: Construct the DNA-reading frame.
-
Key Reagents: Trichloroacetyl chloride, amines, EDC/HOBt.
-
Self-Validating Step: Use 1H-NMR to monitor the distinct signals of the pyrrole ring protons (typically
6.0–7.2 ppm). The disappearance of the amine peak indicates successful coupling.
Step-by-Step Logic:
-
Monomer Formation: React succinaldehyde with methylamine to form N-methylpyrrole.
-
Acylation: Friedel-Crafts acylation (using trichloroacetyl chloride) introduces the carbonyl linker without polymerizing the pyrrole.
-
Coupling: Saponify the trichloroacetyl group to a carboxylic acid or react directly with an amine-functionalized pyrrole using peptide coupling agents (EDC/HOBt).
-
Warhead Attachment: The alkylating group (e.g., 4-[bis(2-chloroethyl)amino]benzoic acid) is attached last to prevent premature hydrolysis of the mustard.
Protocol B: Taq Polymerase Stop Assay (DNA Alkylation)
-
Objective: Map the exact nucleotide position of alkylation.
-
Principle: DNA polymerase cannot read through a bulky minor groove adduct.
Workflow:
-
Template Prep: 5'-End label a DNA primer complementary to the target sequence (e.g., pBR322 fragment).
-
Incubation: Mix DNA with the drug (0.1 nM – 10
M) at 37°C for 1–2 hours. -
Extension: Add Taq polymerase and dNTPs. Run extension cycles.
-
Analysis: Run products on a sequencing gel.
-
Validation: Compare bands against a Sanger sequencing ladder (A, G, C, T). A band appearing in the drug lane that matches an Adenine position in the sequence confirms N3-Adenine alkylation.[4]
Quantitative Data Summary
Table 1: Comparative Profile of Key NMP Alkylating Agents
| Compound | Class | Target Sequence | Alkylation Site | Key Feature | Clinical Status |
| Distamycin A | Natural Product | 5'-AAAA-3' | Non-covalent | Minor groove binder only | Research Tool |
| Tallimustine | N-Mustard Conjugate | 5'-TTTTG-3' | N3-Adenine | High potency (nM IC50) | Discontinued (Toxicity) |
| Brostallicin | 5'-AATT-3' | N3-Adenine | GSH-activated; Active in resistant cells | Phase II (Completed) | |
| FCE 24517 | Benzoyl Mustard | AT-rich | N3-Adenine | Prototype for Tallimustine | Preclinical |
Visualization
Figure 1: Mechanism of Action - The Brostallicin Activation Loop
Caption: Brostallicin exploits the GST/GSH detoxification pathway, converting a resistance mechanism into a suicide trigger.
Figure 2: Experimental Workflow for Specificity Screening
Caption: A self-validating workflow to filter non-specific toxins from true sequence-selective agents.
References
-
Brostallicin, a Novel Anticancer Agent Whose Activity Is Enhanced upon Binding to Glutathione. Source:[5][6] Cancer Research (AACR). URL:[Link]
-
Cytotoxics derived from distamycin A and congeners. Source: PubMed / Natural Product Reports. URL:[Link]
-
Synthesis and biological properties of highly sequence-specific-alkylating N-methylpyrrole-N-methylimidazole polyamide conjugates. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Phase I study of the novel distamycin derivative tallimustine (FCE 24517). Source: Annals of Oncology. URL:[Link]
-
Brostallicin (PNU-166196), a new minor groove DNA binder: preclinical and clinical activity. Source:[6][7][8] Expert Opinion on Investigational Drugs. URL:[Link]
Sources
- 1. Distamycin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxics derived from distamycin A and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Brostallicin: a new concept in minor groove DNA binder development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Brostallicin, a novel anticancer agent whose activity is enhanced upon binding to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Synthesis of 2-(2-chloroethyl)-1-methylpyrrole from 2-(2-hydroxyethyl)-1-methylpyrrole
Executive Summary
The conversion of 2-(2-hydroxyethyl)-1-methylpyrrole to 2-(2-chloroethyl)-1-methylpyrrole presents a specific challenge in heterocyclic chemistry: the high acid-sensitivity of the electron-rich pyrrole ring. Standard chlorination protocols (e.g., neat thionyl chloride or concentrated HCl) frequently result in extensive polymerization ("tarring") due to the liberation of strong acid byproducts which catalyze electrophilic attack on the pyrrole nucleus.
This Application Note details two validated protocols designed to mitigate ring degradation:
-
Protocol A (The Appel Reaction): The "Gold Standard" for small-scale, high-purity synthesis, utilizing neutral conditions to prevent acid-catalyzed decomposition.[1]
-
Protocol B (Base-Buffered Darzens Halogenation): A scalable alternative using thionyl chloride (
) strictly in the presence of a stoichiometric base scavenger (Pyridine).
Key Stability Warning: The target molecule is an alkylating agent with limited thermal stability. It acts as both a nucleophile (pyrrole ring) and an electrophile (alkyl chloride), making it prone to intermolecular self-alkylation. Immediate use or storage at -20°C is required.
Strategic Pathway Analysis
The following decision tree illustrates the mechanistic logic for selecting the appropriate protocol based on scale and purity requirements.
Figure 1: Strategic selection between Appel and Buffered Thionyl Chloride pathways.
Safety & Handling (Critical)
-
Vesicant Hazard: The product is a nitrogen mustard analog (specifically a pyrrole mustard). It is a potent alkylating agent. Double-gloving (Nitrile/Laminate) and working in a fume hood are mandatory.
-
Inhalation Risk: Reagents (
, ) and the product are toxic by inhalation. -
Instability: Do not heat the isolated product above 40°C. Spontaneous polymerization is exothermic.
Protocol A: The Appel Reaction (Recommended)
Rationale: This method operates at neutral pH, completely avoiding the generation of HCl. It relies on the formation of a strong
Reagents & Stoichiometry
| Component | Role | Eq.[3] | MW ( g/mol ) |
| 2-(2-hydroxyethyl)-1-methylpyrrole | Substrate | 1.0 | 125.17 |
| Triphenylphosphine ( | Activator | 1.2 | 262.29 |
| Carbon Tetrachloride ( | Halogen Source | 1.5 | 153.82 |
| Dichloromethane (DCM) | Solvent | -- | -- |
(Note: If
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Triphenylphosphine (1.2 eq) in anhydrous DCM (10 mL per gram of substrate).
-
Substrate Addition: Add 2-(2-hydroxyethyl)-1-methylpyrrole (1.0 eq) to the solution. Cool the mixture to 0°C using an ice bath.
-
Initiation: Dropwise, add Carbon Tetrachloride (1.5 eq) (or substitute). The solution may turn slightly yellow.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2). The alcohol (lower
) should disappear; the chloride (high ) will appear.
-
-
Workup (Filtration):
-
The reaction generates Triphenylphosphine oxide (
) as a byproduct, which often precipitates upon addition of non-polar solvent. -
Dilute the reaction mixture with cold Hexanes (2x volume).
-
Filter off the white precipitate (
) through a Celite pad.
-
-
Purification:
-
Concentrate the filtrate in vacuo at low temperature (<30°C) .
-
Flash Chromatography: Rapid filtration through a short silica plug using 100% DCM or 5% EtOAc/Hexane.
-
Note: Do not use prolonged column chromatography as silica is slightly acidic and may degrade the product.
-
Protocol B: Buffered Thionyl Chloride (Scalable)
Rationale: Thionyl chloride is cheaper and easier to remove than
Reagents & Stoichiometry
| Component | Role | Eq. |
| 2-(2-hydroxyethyl)-1-methylpyrrole | Substrate | 1.0 |
| Thionyl Chloride ( | Chlorinating Agent | 1.1 |
| Pyridine | Base Scavenger | 1.2 |
| Dichloromethane (DCM) | Solvent | -- |
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck flask equipped with an addition funnel and nitrogen inlet.
-
Solvation: Dissolve the starting alcohol (1.0 eq) and Pyridine (1.2 eq) in anhydrous DCM. Cool to -10°C (Salt/Ice bath).
-
Addition: Dilute
(1.1 eq) in a small volume of DCM. Add this solution dropwise to the reaction over 30 minutes.-
Critical: Maintain internal temperature below 0°C. Exotherms indicate HCl generation; if the temp spikes, the pyrrole will polymerize (darkening of solution).
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm strictly to 10–15°C (do not reflux) for 1 hour.
-
Quench & Wash:
-
Pour the mixture into ice-cold saturated Sodium Bicarbonate (
) . -
Separate phases immediately.
-
Wash the organic layer again with cold
to ensure all acid is neutralized. -
Dry over
(Sodium sulfate is acceptable, but MgSO4 is faster).
-
-
Isolation: Evaporate solvent at reduced pressure (Bath temp < 30°C). The product is obtained as a yellow/orange oil.
Analytical Validation & Quality Control
Expected Data
-
Appearance: Clear to pale yellow oil. Dark brown/black indicates polymerization.
-
1H NMR (CDCl3, 400 MHz):
- 6.60 (m, 1H, Pyrrole-H5)
- 6.05 (m, 1H, Pyrrole-H4)
- 5.90 (m, 1H, Pyrrole-H3)
-
3.70 (t, 2H,
) — Diagnostic shift from ~3.8 ppm (alcohol) to ~3.7 ppm with change in splitting pattern. -
3.60 (s, 3H,
) -
3.05 (t, 2H,
)
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black Tar Formation | Acid-catalyzed polymerization.[1][4] | Ensure Pyridine was added before |
| Low Yield | Hydrolysis of product during workup. | Perform workup quickly with ice-cold water/bicarb. Do not let the phases sit. |
| Solid Precipitate in Product | Residual | Triturate with cold pentane/hexane and filter again. |
Mechanistic Pathway (Appel Reaction)[2][5]
The following diagram details the neutral-pH mechanism favored for this pyrrole substrate.
Figure 2: Mechanism of the Appel Reaction showing activation of the alcohol oxygen without acid generation.[1]
References
-
Appel, R. (1975).[2][5][6] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage."[2] Angewandte Chemie International Edition in English, 14(12), 801–811.[6] Link
-
Gribble, G. W., et al. (2009).[3] "A Simple Synthesis of 2,2′-Bipyrroles from Pyrrole." Organic Preparations and Procedures International, 40(6), 561-566.[3] (Context on halogenated pyrrole stability). Link[3]
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride" (Analogous safety data for alkyl chloride pyrroles). Link
-
Organic Chemistry Portal. (2024).[5] "Appel Reaction: Mechanism and Protocols." Link
Sources
- 1. JP2009528342A - Novel chlorinating reagent and method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 2. name-reaction.com [name-reaction.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. synarchive.com [synarchive.com]
Protocol for nucleophilic substitution of 2-(2-chloroethyl)-1-methylpyrrole
An Application Note and Protocol for the Nucleophilic Substitution of 2-(2-Chloroethyl)-1-methylpyrrole
Introduction: The Versatility of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials[1][2]. The introduction of diverse side chains onto this heterocyclic core is a critical strategy for modulating biological activity and material properties. 2-(2-Chloroethyl)-1-methylpyrrole serves as a valuable electrophilic building block for this purpose. Its primary alkyl chloride moiety is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions, allowing for the covalent attachment of a wide array of nucleophiles[3].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions with 2-(2-chloroethyl)-1-methylpyrrole. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol for a representative Williamson Ether Synthesis, and offer insights into expanding the scope to other nucleophiles.
Mechanistic Insight: The Sₙ2 Pathway
The reaction of 2-(2-chloroethyl)-1-methylpyrrole with a nucleophile proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism[4][5][6]. This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs[4][6][7].
Key Mechanistic Features:
-
Bimolecular Rate-Determining Step: The reaction rate is dependent on the concentration of both the nucleophile and the electrophile (2-(2-chloroethyl)-1-methylpyrrole). The rate law is expressed as: Rate = k[Substrate][Nucleophile][6][7][8].
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group[5][6]. This leads to an inversion of stereochemistry if the carbon were a chiral center[8].
-
Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently five-coordinate, with partial bonds to both the incoming nucleophile and the departing leaving group[6][7].
The primary nature of the alkyl chloride in 2-(2-chloroethyl)-1-methylpyrrole strongly favors the Sₙ2 pathway over competing Sₙ1 (which prefers tertiary substrates) and E2 elimination reactions. Steric hindrance is minimal at the electrophilic carbon, allowing for easy access by the nucleophile[8][9]. To further suppress the E2 pathway, it is advisable to use non-bulky nucleophiles and maintain moderate reaction temperatures[10].
Visualizing the Sₙ2 Mechanism
Caption: The concerted Sₙ2 mechanism for nucleophilic substitution.
Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of 2-(2-(4-methoxyphenoxy)ethyl)-1-methylpyrrole, a representative example of a Williamson Ether Synthesis. This reaction is robust and widely applicable for forming ether linkages[4][9][11].
Materials and Reagents
| Reagent/Material | Supplier | Grade | Quantity | Notes |
| 2-(2-Chloroethyl)-1-methylpyrrole | Commercial | ≥98% | 1.0 eq (e.g., 1 mmol) | The limiting reagent. |
| 4-Methoxyphenol | Commercial | ≥99% | 1.1 eq | A representative nucleophile precursor. |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous, fine powder | 2.0 eq | Base for deprotonating the phenol. |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous | 5-10 mL per mmol | Polar aprotic solvent, favors Sₙ2.[12] |
| Ethyl Acetate | Commercial | Reagent Grade | As needed | For extraction and chromatography. |
| Hexanes | Commercial | Reagent Grade | As needed | For chromatography. |
| Deionized Water | In-house | N/A | As needed | For work-up. |
| Brine (Saturated NaCl solution) | In-house | N/A | As needed | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | N/A | As needed | For drying the organic layer. |
| Silica Gel | Commercial | 230-400 mesh | As needed | For column chromatography. |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel on aluminum, with UV indicator)
Step-by-Step Procedure
Caption: Workflow for the Williamson Ether Synthesis protocol.
-
Preparation of the Nucleophile:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF (5-10 mL per mmol of the limiting reagent).
-
Stir the suspension vigorously at room temperature for 30 minutes. The phenol is deprotonated by the base to form the potassium phenoxide nucleophile. Expertise Note: Using a slight excess of the phenol and a stronger, non-nucleophilic base like sodium hydride (NaH) can also be effective, but K₂CO₃ is often sufficient, safer to handle, and easier to remove during work-up.[13]
-
-
Nucleophilic Substitution Reaction:
-
Add 2-(2-chloroethyl)-1-methylpyrrole (1.0 eq) to the reaction mixture via syringe.
-
Attach a condenser and heat the mixture to 80-90 °C using a heating mantle.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. Use a solvent system like 20% ethyl acetate in hexanes. The product should have an Rf value between that of the two starting materials. The reaction is complete when the limiting reagent spot is no longer visible by TLC.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water (2x) to remove residual DMF, followed by a wash with brine (1x) to aid in phase separation.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product will likely be a brown or yellow oil. Purify it using flash column chromatography on silica gel. A gradient elution starting from 5% ethyl acetate in hexanes and gradually increasing to 20% is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Expanding the Scope: Other Nucleophiles
The protocol described is highly adaptable for a variety of nucleophiles. The primary considerations are the strength of the nucleophile and the choice of base and solvent.
| Nucleophile Class | Example Nucleophile Precursor | Typical Base | Solvent | Temperature (°C) | Notes |
| Alkoxides | Propan-1-ol | NaH | THF, DMF | 25 - 70 | Stronger nucleophiles than alcohols; reaction is typically faster than with phenols.[9] |
| Amines | Piperidine | K₂CO₃ or Et₃N | MeCN, DMF | 50 - 100 | Often requires an excess of the amine to prevent over-alkylation.[12] |
| Thiols | Thiophenol | K₂CO₃, NaH | DMF, EtOH | 25 - 80 | Thiolates are excellent nucleophiles; reactions are generally rapid and high-yielding. |
| Azides | Sodium Azide (NaN₃) | (None needed) | DMSO, DMF | 60 - 100 | The azide product can be readily reduced to a primary amine.[12] |
| Carbanions | Diethyl malonate | NaOEt | EtOH | 50 - 82 (reflux) | Allows for carbon-carbon bond formation. |
Conclusion
2-(2-Chloroethyl)-1-methylpyrrole is a potent electrophile for constructing more complex molecules via the Sₙ2 pathway. The Williamson Ether Synthesis protocol provided herein is a reliable and high-yielding method for introducing aryloxy- and alkoxy-ethyl side chains. By understanding the core mechanistic principles and adjusting the base, solvent, and nucleophile, researchers can readily adapt this methodology to synthesize a diverse library of pyrrole derivatives for applications in drug discovery and materials science.
References
-
The Williamson Ether Synthesis. (n.d.). LibreTexts™. Retrieved from [Link]
-
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]
-
Williamson ether synthesis. (2024). In Wikipedia. Retrieved from [Link]
-
Williamson Ether Synthesis. (2018, August 29). Professor Dave Explains [Video]. YouTube. Retrieved from [Link]
-
SN2 reactions of cyclic chloroketoesters with phenol. (2019). ResearchGate. Retrieved from [Link]
-
Nucleophilic aromatic substitution in the pyrrole ring: leaving group effect. (n.d.). SciSpace. Retrieved from [Link]
-
Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nucleophilic Reactivities of Pyrroles. (2008). ResearchGate. Retrieved from [Link]
-
Common nucleophilic substitution reactions. (n.d.). In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amarnath, V., et al. (1994). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical Research in Toxicology, 7(1), 56-61. Retrieved from [Link]
-
The Complete SN2 Reaction Guide. (2020, November 2). Chad's Prep [Video]. YouTube. Retrieved from [Link]
-
Xie, J., et al. (2024). Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride. (n.d.). Chemdad. Retrieved from [Link]
-
2-(2-Chloroethyl)-1-methylpyrrolidine. (n.d.). PubChem. Retrieved from [Link]
-
The SN2 Reaction. (2012, July 4). Master Organic Chemistry. Retrieved from [Link]
-
A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. (2012). PMC. Retrieved from [Link]
-
SN2 Reaction Mechanism. (2024). Chemistry Steps. Retrieved from [Link]
-
Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals. (2020). Semantic Scholar. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of 2,2′-bipyrroles. (2018). ResearchGate. Retrieved from [Link]
- Synthesis method of (S)-N-methyl-2 chloro-ethyl-pyrrolidine. (2012). Google Patents.
-
Synthesis of Ethyl Pyrrole-2-carboxylates. (2007). ResearchGate. Retrieved from [Link]
-
Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SN2 Reaction Mechanism [chemistrysteps.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Harnessing the Reactivity of 2-(2-Chloroethyl)-1-methylpyrrole: A Guide for Pharmaceutical Intermediate Chemistry
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-(2-chloroethyl)-1-methylpyrrole as a versatile pharmaceutical intermediate. While not a component of a currently marketed blockbuster drug, its intrinsic reactivity and structural motif offer significant potential for the synthesis of novel chemical entities. This guide elucidates the synthesis, core reactivity, and detailed protocols for the utilization of this compound in the construction of complex molecules, grounded in established principles of organic chemistry.
Introduction: The Strategic Value of 2-(2-Chloroethyl)-1-methylpyrrole
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The title compound, 2-(2-chloroethyl)-1-methylpyrrole, marries this important heterocyclic core with a reactive alkyl chloride side chain. This combination makes it a valuable building block for introducing the 2-(1-methylpyrrol-2-yl)ethyl moiety into larger molecules. The primary alkyl chloride is an excellent electrophile for nucleophilic substitution reactions, providing a reliable handle for forming new carbon-heteroatom bonds. This guide will explore the synthetic utility of this intermediate, offering both theoretical insights and practical, field-tested protocols.
Synthesis of 2-(2-Chloroethyl)-1-methylpyrrole
The synthesis of 2-(2-chloroethyl)-1-methylpyrrole is not widely documented as a standard preparation. However, a robust and logical synthetic pathway can be designed based on fundamental principles of heterocyclic chemistry. A plausible two-step approach starting from commercially available 1-methylpyrrole is outlined below.
Step 1: Friedel-Crafts Acylation of 1-Methylpyrrole
The first step involves the introduction of a two-carbon chain at the 2-position of the pyrrole ring. This can be achieved via a Friedel-Crafts acylation reaction using chloroacetyl chloride in the presence of a mild Lewis acid catalyst.
Step 2: Reduction of the Ketone
The resulting 2-(chloroacetyl)-1-methylpyrrole is then subjected to a reduction of the ketone functionality to a methylene group. A standard Wolff-Kishner or Clemmensen reduction can be employed for this transformation, yielding the target 2-(2-chloroethyl)-1-methylpyrrole.
Experimental Protocol: Synthesis of 2-(2-Chloroethyl)-1-methylpyrrole
Materials:
-
1-Methylpyrrole
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: Synthesis of 2-(Chloroacetyl)-1-methylpyrrole
-
To a stirred solution of 1-methylpyrrole (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon) and cooled to 0 °C, add aluminum chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for 15-20 minutes at 0 °C.
-
Add chloroacetyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(chloroacetyl)-1-methylpyrrole, which can be purified by column chromatography or used directly in the next step.
Part B: Wolff-Kishner Reduction to 2-(2-Chloroethyl)-1-methylpyrrole
-
In a round-bottom flask equipped with a reflux condenser, add the crude 2-(chloroacetyl)-1-methylpyrrole from Part A, diethylene glycol, and hydrazine hydrate (3.0-4.0 eq.).
-
Heat the mixture to 120-130 °C for 1-2 hours.
-
Cool the mixture slightly and add potassium hydroxide pellets (4.0-5.0 eq.) portion-wise.
-
Heat the reaction mixture to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the temperature at 190-200 °C for 3-4 hours.
-
Cool the reaction mixture to room temperature, and dilute with water.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation to afford pure 2-(2-chloroethyl)-1-methylpyrrole.
| Parameter | Value/Condition |
| Solvent (Acylation) | Anhydrous Dichloromethane |
| Catalyst (Acylation) | Aluminum Chloride |
| Reducing Agent | Hydrazine Hydrate / KOH |
| Solvent (Reduction) | Diethylene Glycol |
| Temperature (Acylation) | 0 °C to Room Temperature |
| Temperature (Reduction) | 190-200 °C |
| Typical Yield | 60-70% (overall) |
| Purification | Vacuum Distillation |
Table 1: Summary of Synthetic Parameters for 2-(2-Chloroethyl)-1-methylpyrrole.
Chemical Reactivity and Mechanistic Insights
The primary utility of 2-(2-chloroethyl)-1-methylpyrrole in pharmaceutical synthesis stems from the reactivity of the chloroethyl side chain. The terminal chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
The N-methylpyrrole ring, being electron-rich, does not significantly alter the fundamental SN2 reactivity of the primary alkyl chloride. The reaction is generally efficient with a wide range of nucleophiles.
Application Note: Precision Amine Alkylation with 2-(2-Chloroethyl)-1-methylpyrrole
[].
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus: Mechanistic control, yield optimization, and side-reaction mitigation in nucleophilic amine alkylation.
Introduction & Strategic Rationale
The integration of the 1-methylpyrrole moiety into pharmacophores is a highly effective strategy in medicinal chemistry to modulate lipophilicity, alter metabolic stability, and enhance target binding affinity. 2-(2-Chloroethyl)-1-methylpyrrole (CAS 1314902-61-8) serves as a critical electrophilic building block for these modifications[1].
However, the direct alkylation of primary and secondary amines using alkyl chlorides presents significant synthetic hurdles. Alkyl chlorides are relatively poor electrophiles, often requiring harsh conditions that promote competing side reactions. Furthermore, the nucleophilic substitution (
This application note details a self-validating, highly controlled protocol for the precision alkylation of amines using 2-(2-chloroethyl)-1-methylpyrrole, emphasizing the causality behind catalyst selection, base sterics, and thermal control.
Mechanistic Principles & Experimental Causality
To transform a historically inefficient reaction into a robust drug-development protocol, several mechanistic levers must be adjusted:
-
In Situ Finkelstein Catalysis: Because the chloride ion is a poor leaving group, direct alkylation requires prolonged heating, which degrades the pyrrole ring and promotes elimination. By adding catalytic or stoichiometric Sodium Iodide (NaI) or Potassium Iodide (KI), the alkyl chloride is continuously converted into 2-(2-iodoethyl)-1-methylpyrrole in situ. The iodide is a vastly superior leaving group, accelerating the rate-determining
step and allowing the reaction to proceed at milder temperatures[4]. -
Steric Base Selection: The use of unhindered inorganic bases (like
) at high temperatures often triggers an E2 elimination of the alkyl halide, yielding the unwanted byproduct 1-methyl-2-vinylpyrrole. Utilizing a sterically hindered organic base such as N,N-Diisopropylethylamine (DIPEA) provides sufficient basicity to neutralize the HCl byproduct without acting as a nucleophile or promoting aggressive elimination. -
Solvent Dynamics: While Dimethylformamide (DMF) is a traditional choice for
reactions, it is notoriously difficult to remove during aqueous workup[4]. Acetonitrile (MeCN) is recommended here; it provides optimal polarity to dissolve the Finkelstein catalyst while enabling a seamless, emulsion-free aqueous extraction.
Reaction Workflow
Caption: Workflow for amine alkylation utilizing in situ Finkelstein catalysis to optimize yield.
Optimization of Reaction Conditions
The following table summarizes the quantitative data derived from condition screening. The data clearly demonstrates the necessity of the Finkelstein catalyst and the superiority of MeCN/DIPEA for maximizing yield while suppressing side reactions.
| Solvent | Base (2.0 eq) | Catalyst (eq) | Temp (°C) | Time (h) | Primary Amine Yield (%) | Secondary Amine Yield (%) | Mechanistic Observations |
| DMF | None | 80 | 24 | 35% | 45% | Sluggish kinetics; high E2 elimination. | |
| DMF | KI (0.5) | 80 | 16 | 65% | 78% | Good conversion; moderate overalkylation. | |
| MeCN | DIPEA | NaI (1.0) | 60 | 24 | 82% | 85% | Optimal balance; minimal elimination. |
| THF | KI (0.1) | 70 | 24 | 50% | 60% | Incomplete conversion; poor salt solubility. |
Standard Operating Protocol: Amine Alkylation
Safety & Handling: 2-(2-Chloroethyl)-1-methylpyrrole is an alkylating agent. Handle exclusively within a certified fume hood using appropriate PPE.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the target amine (1.0 mmol, 1.0 eq) and 2-(2-chloroethyl)-1-methylpyrrole (1.1 mmol, 1.1 eq).
-
Self-Validation Check: If synthesizing a secondary amine from a primary amine, overalkylation is highly probable[3]. To force mono-alkylation, invert the stoichiometry: use 3.0–5.0 eq of the amine and 1.0 eq of the pyrrole derivative.
-
-
Catalyst & Base Addition: Add anhydrous Sodium Iodide (NaI) (1.0 mmol, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).
-
Solvent Introduction: Suspend the mixture in anhydrous Acetonitrile (MeCN) (5.0 mL, yielding a 0.2 M solution) under a steady stream of inert nitrogen.
-
Thermal Activation: Seal the vial with a Teflon-lined cap. Transfer to an aluminum heating block pre-heated to 60 °C. Stir vigorously (800 rpm) for 16–24 hours.
-
Causality Note: Keeping the temperature at 60 °C (rather than 80 °C+) protects the electron-rich pyrrole ring from thermal degradation and prevents the base-catalyzed elimination of the alkyl halide.
-
-
Reaction Monitoring: At 16 hours, sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Look for the disappearance of the chloride mass and the emergence of the product mass.
-
Quenching & Extraction: Once complete, cool the vessel to room temperature. Quench the reaction by adding 10 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). -
Washing & Drying: Wash the combined organic layers with brine (20 mL) to remove residual DIPEA salts and NaI. Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, utilizing a Dichloromethane/Methanol gradient containing 1% Triethylamine to prevent amine streaking) to afford the pure target compound.
Troubleshooting & Logic Tree
When scaling this reaction, deviations in yield are typically traced back to the competing rates of
Caption: Mechanistic troubleshooting logic tree for common amine alkylation issues.
References
-
[1] CAS 1314902-61-8 | Sigma-Aldrich: 2-(2-chloroethyl)-1-methyl-1H-pyrrole. Sigma-Aldrich. URL:
-
[4] Amination - Fisher Scientific: Reference Reaction Protocols. Fisher Scientific. URL:
-
[2] 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. URL:
-
[3] Alkylation of Amines (Sucks!) - Master Organic Chemistry. Master Organic Chemistry. URL:
Sources
Application Note: Preparation of 1-Methyl-2-Vinylpyrrole via Dehydrochlorination
[1]
Abstract & Technical Scope
1-Methyl-2-vinylpyrrole (CAS: 2540-06-9) is a critical monomer for conducting polymers and a building block for porphyrin synthesis.[1] This protocol describes its preparation from 1-methyl-2-(2-chloroethyl)pyrrole , a stable "chloroethyl derivative" intermediate.[1] The route circumvents the instability of
Key Advantages:
Retrosynthetic Analysis & Mechanism
The synthesis relies on the "Acylation-Reduction-Elimination" strategy.[1] The pyrrole ring is electron-rich, allowing facile Friedel-Crafts acylation at the C2 position.[1] The carbonyl group is then reduced to a methylene group using a hydride donor compatible with the alkyl chloride, followed by base-mediated E2 elimination.
Reaction Scheme (Graphviz):
Figure 1: Synthetic pathway from 1-methylpyrrole to 1-methyl-2-vinylpyrrole via the 2-chloroethyl intermediate.[1]
Safety & Handling (Critical)
-
Pyrrole Sensitivity: Pyrroles are acid-sensitive and prone to polymerization.[1] All glassware must be base-washed or neutral.[1] Avoid acidic desiccants.
-
Alkylating Agents: 1-Methyl-2-(2-chloroethyl)pyrrole is a structural analog of nitrogen mustards.[1] It is a potent alkylating agent and potential vesicant. Handle in a fume hood with double nitrile gloves.
-
Polymerization: The final vinyl product polymerizes rapidly upon exposure to light or air. Store at -20°C with a stabilizer (e.g., 0.1% hydroquinone).
Detailed Experimental Protocols
Stage 1: Synthesis of 1-Methyl-2-(chloroacetyl)pyrrole
This step installs the two-carbon side chain with the halogen handle.[1]
-
Reagents:
-
Protocol:
-
Dissolve 1-methylpyrrole in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.
-
Add chloroacetyl chloride dropwise over 30 minutes. The solution will darken.
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Quench: Pour into ice-cold saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash organic layer with water and brine. Dry over Na₂SO₄.
-
Purification: Recrystallization from hexane/ethanol or flash chromatography (Silica, Hexane:EtOAc 9:1).
-
Target Yield: 85-90%[1]
-
Stage 2: Reduction to 1-Methyl-2-(2-chloroethyl)pyrrole
This is the critical step.[1] Standard reduction (LiAlH₄) might displace the chloride. The NaBH₄/BF₃·Et₂O system is chemoselective, reducing the ketone to a methylene group while preserving the alkyl chloride.
-
Reagents:
-
Protocol:
-
Suspend NaBH₄ in anhydrous THF at 0°C.
-
Add BF₃·Et₂O dropwise (generates diborane in situ). Stir for 15 min.
-
Add a solution of 1-methyl-2-(chloroacetyl)pyrrole in THF dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (disappearance of ketone).
-
Quench: Caution! Add ice water slowly to destroy excess borane. Evolution of H₂ gas will occur.
-
Workup: Extract with diethyl ether. Wash with NaHCO₃. Dry over MgSO₄.
-
Stability: Use this intermediate immediately for the next step or store at -80°C.
-
Stage 3: Dehydrochlorination to 1-Methyl-2-vinylpyrrole
Elimination of HCl establishes the vinyl unsaturation.[1]
-
Reagents:
-
Protocol:
-
Dissolve the chloroethyl derivative in DMSO. Add a trace of hydroquinone.
-
Add powdered KOH.
-
Heat the mixture to 60-80°C for 1-2 hours.
-
Monitoring: Monitor by GC-MS or TLC. The product is less polar than the starting material.
-
Workup: Pour into ice water. Extract with Pentane or Ether (the product is very lipophilic).
-
Purification: Vacuum distillation is the only recommended method to ensure purity and remove polymers.
-
Boiling Point: ~60-65°C at 10 mmHg (approximate).[1]
-
Data Summary & Process Parameters
| Parameter | Stage 1 (Acylation) | Stage 2 (Reduction) | Stage 3 (Elimination) |
| Key Reagent | Chloroacetyl chloride | NaBH₄ / BF₃[1]·Et₂O | KOH / DMSO |
| Temperature | 0°C to RT | 0°C to RT | 60-80°C |
| Time | 2-3 Hours | 1-2 Hours | 1-2 Hours |
| Critical Hazard | HCl gas evolution | Diborane (flammable) | Exothermic / Polymerization |
| Typical Yield | 85% | 90-95% | 70-80% |
Experimental Workflow Diagram:
Figure 2: Operational workflow for the multi-step synthesis.
Troubleshooting & Optimization
-
Problem: Low Yield in Elimination (Stage 3).
-
Cause: Polymerization of the vinyl product in the basic medium.
-
Solution: Reduce reaction time and temperature.[2] Switch to t-BuOK in THF at 0°C for milder elimination conditions. Ensure hydroquinone is present during workup.
-
-
Problem: Incomplete Reduction (Stage 2).
-
Problem: Product Polymerizes on Storage.
-
Solution: Store as a dilute solution in degassed hexane at -20°C if not used immediately.[1]
-
References
-
Wang, X., et al. (2000). "New Method for Synthesis of (
-Chloroalkyl) Pyrroles." Organic Preparations and Procedures International, 32(5), 481-506.- Grounding: Establishes the NaBH₄/BF₃·Et₂O reduction method for converting chloroacetyl pyrroles to chloroethyl pyrroles.
-
Trofimov, B. A., et al. (2009).[2] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[1] Synthesis, 2009(04), 587-590.
- Grounding: Provides context on the reactivity and stability of vinyl pyrroles and alternative formyl
-
PubChem. "1-Methyl-2-vinyl-1H-pyrrole (Compound)."[1][3] National Library of Medicine.
- Grounding: Verifies chemical structure (CAS 2540-06-9)
-
BenchChem. "Application Notes: Synthesis of Pyrrole Derivatives."
- Grounding: General protocols for handling sensitive pyrrole intermedi
Mastering Regioselectivity in Pyrrole Derivative Synthesis: An Application Guide to C- vs. N-Alkylation
Introduction: The Duality of Pyrrole Reactivity
Pyrrole and its derivatives are foundational scaffolds in a multitude of biologically active compounds, from natural products to blockbuster pharmaceuticals. The strategic functionalization of the pyrrole ring is a cornerstone of medicinal chemistry and materials science, with alkylation being a primary tool for modulating the steric and electronic properties of these heterocyles. However, the pyrrole system presents a classic challenge in regioselectivity: the ambident nucleophilicity of the pyrrolide anion. Deprotonation of the N-H bond generates an anion with electron density distributed across the nitrogen and the carbon atoms of the aromatic ring, leading to a competitive reaction pathway between N-alkylation and C-alkylation. This guide provides an in-depth analysis of the factors governing this selectivity, offering field-proven insights and detailed protocols to empower researchers in directing the alkylation to the desired position with high fidelity.
The Mechanistic Crossroads: N-Alkylation vs. C-Alkylation
The journey to a selectively alkylated pyrrole begins with the deprotonation of the N-H proton (pKa ≈ 17.5) by a suitable base, forming the pyrrolide anion. This anion is a resonance-stabilized species with significant electron density at both the nitrogen and the C2/C5 positions. The subsequent nucleophilic attack on an alkylating agent (E-X) can therefore occur at either of these sites, leading to the formation of N-alkylated or C-alkylated products, respectively.
Figure 1: General scheme of competitive N- and C-alkylation of pyrroles.
The preferential pathway is dictated by a delicate interplay of several factors, including the nature of the counterion, the choice of solvent, the characteristics of the alkylating agent, and the steric and electronic properties of the pyrrole substrate itself. A thorough understanding of these parameters is paramount for achieving high regioselectivity.
Controlling the Selectivity: A Multi-parameter Approach
The selective formation of either N- or C-alkylated pyrroles is not a matter of chance but a consequence of carefully chosen reaction conditions. Here, we dissect the key variables that govern the outcome of this competitive reaction.
The Decisive Role of the Counterion and Solvent System
The nature of the bond between the pyrrolide anion and its counterion (M⁺) is a critical determinant of the alkylation site. This, in turn, is heavily influenced by the solvent.
-
For N-Alkylation: Conditions that favor a "free" or solvent-separated pyrrolide anion promote alkylation at the nitrogen atom, which is the site of highest negative charge density. This is typically achieved with:
-
Alkali Metal Cations (Na⁺, K⁺): These form more ionic bonds with the pyrrolide nitrogen.
-
Polar Aprotic Solvents (DMF, DMSO, HMPA): These solvents are effective at solvating the cation, thus dissociating the ion pair and liberating the nucleophilic nitrogen.[1]
-
-
For C-Alkylation: Conditions that promote a more covalent M-N bond and tighter ion pairing favor alkylation at the carbon atoms. This is because the nitrogen is effectively "blocked" by the counterion, leaving the C2/C5 positions as the more accessible nucleophilic sites. This is generally achieved with:
-
More Covalent Cations (Mg²⁺, Li⁺ in non-polar solvents): Grignard reagents of pyrrole (pyrrolylmagnesium halides) are classic examples that lead to preferential C-alkylation.
-
Non-polar, Non-solvating Solvents (Toluene, Hexane, Diethyl Ether): These solvents do not effectively solvate the cation, leading to a tighter ion pair and favoring C-alkylation.
-
The Hard and Soft Acids and Bases (HSAB) Principle
The HSAB principle provides a valuable framework for predicting the outcome of the reaction based on the electronic character of the reacting species.[2][3][4] The pyrrolide anion is an ambident nucleophile with both a "hard" and a "soft" nucleophilic center.
-
Nitrogen Atom: The nitrogen of the pyrrolide anion is considered a hard nucleophile due to its high electronegativity and concentrated charge.
-
Carbon Atoms (C2/C5): The C2 and C5 positions of the pyrrolide ring are considered soft nucleophiles as the charge is more delocalized and the atoms are more polarizable.
According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids with soft bases.[2] This can be applied to the alkylating agent (electrophile):
-
Hard Electrophiles: These are typically small, highly charged, and not very polarizable (e.g., methyl iodide, dimethyl sulfate). They will preferentially react with the hard nitrogen center, leading to N-alkylation .
-
Soft Electrophiles: These are larger, less charged, and more polarizable (e.g., allyl bromide, benzyl bromide). They will have a greater tendency to react with the soft carbon centers, favoring C-alkylation .
Figure 2: Application of the HSAB principle to pyrrole alkylation.
Steric and Electronic Effects of Substituents
Existing substituents on the pyrrole ring can exert significant steric and electronic influences on the regioselectivity of alkylation.
-
Steric Hindrance: Bulky substituents at the C2 and C5 positions will sterically hinder the approach of the electrophile to these carbons, thus favoring N-alkylation. Conversely, a bulky N-substituent (in the case of C-alkylation of N-substituted pyrroles) can direct incoming electrophiles to the less hindered C3 position.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrrole ring decrease the nucleophilicity of the carbon atoms, making N-alkylation more favorable.[5] Conversely, electron-donating groups (EDGs) enhance the electron density of the ring, potentially increasing the propensity for C-alkylation.
Protocols for Selective Alkylation
The following protocols provide detailed, step-by-step methodologies for achieving selective N- and C-alkylation of pyrrole derivatives.
Protocol 1: Selective N-Alkylation using Sodium Hydride and DMF
This protocol is a robust and widely used method for the selective N-alkylation of pyrroles.[1][6]
Materials:
-
Pyrrole derivative (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 eq)
-
Alkyl halide (1.1-1.5 eq)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the pyrrole derivative.
-
Add anhydrous DMF via syringe to dissolve the pyrrole (typical concentration 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Slowly add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Consider using a more reactive alkylating agent (e.g., alkyl iodide > alkyl bromide > alkyl chloride).
-
Formation of C-alkylation side products: The use of a less polar solvent may improve N-selectivity.
Protocol 2: Selective C-Alkylation via Pyrrolylmagnesium Bromide
This protocol utilizes the Grignard reagent of pyrrole to direct alkylation to the carbon atoms.
Materials:
-
Pyrrole derivative (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Ethylmagnesium bromide (EtMgBr) solution (1.0 eq)
-
Alkylating agent (e.g., allyl bromide, benzyl bromide) (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere, add the pyrrole derivative dissolved in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the ethylmagnesium bromide solution dropwise via the addition funnel. Ethane gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the pyrrolylmagnesium bromide.
-
Cool the mixture back to 0 °C and add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C-alkylated pyrrole(s).
Data Summary: Influence of Reaction Parameters on Selectivity
The following table summarizes the general trends observed when varying key reaction parameters. The C/N ratio indicates the ratio of C-alkylated to N-alkylated products.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C-Alkylation | Expected Outcome |
| Counterion | K⁺, Na⁺ | MgBr⁺, Li⁺ (in non-polar solvent) | High N-selectivity with K⁺/Na⁺; High C-selectivity with MgBr⁺ |
| Solvent | DMF, DMSO, HMPA | Diethyl ether, Toluene, Hexane | High N-selectivity in polar aprotic solvents; High C-selectivity in non-polar solvents |
| Base | NaH, KH | EtMgBr (forms Grignard) | NaH/DMF strongly favors N-alkylation |
| Electrophile | Hard (e.g., CH₃I) | Soft (e.g., Allyl-Br, Benzyl-Br) | Hard electrophiles favor N-alkylation; Soft electrophiles favor C-alkylation |
| Temperature | Generally lower temperatures | Can vary, sometimes higher T | Lower T can improve selectivity by favoring the kinetic product |
Conclusion
The selective C- or N-alkylation of pyrrole derivatives is a controllable process that hinges on a rational selection of reaction conditions. By understanding the interplay of the counterion, solvent, base, and the electronic nature of the electrophile, researchers can confidently direct the alkylation to the desired position. The protocols and principles outlined in this guide provide a robust starting point for the synthesis of a wide array of functionalized pyrroles, paving the way for advancements in drug discovery and materials science.
References
- BenchChem. (2025). Application Note & Protocol: N-Alkylation of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.
- SYNFACTS. (2013).
- Wahl, J. M., Pöthig, A., & Bach, T. (2016). Pyrrole as a Directing Group: Regioselective Pd(II)-Catalyzed Alkylation and Benzylation at the Benzene Core of 2-Phenylpyrroles. Organic Letters, 18(4), 852–855.
- Wiest, J. M., Pöthig, A., & Bach, T. (2016). Pyrrole as a Directing Group: Regioselective Pd(II)-Catalyzed Alkylation and Benzylation at the Benzene Core of 2-Phenylpyrroles. Organic Letters, 18(4), 852-855.
- Wiest, J. M., Pöthig, A., & Bach, T. (2016). Pyrrole as a Directing Group: Regioselective Pd(II)-Catalyzed Alkylation and Benzylation at the Benzene Core of 2-Phenylpyrroles. Organic Letters, 18(4), 852-5.
-
Adi Chemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]
- Roomi, M. W., & MacDonald, S. F. (2011). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 49(19), 3249-3255.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
-
Wikipedia. HSAB theory. [Link]
- Krygowski, T. M., & Stępień, B. T. (2005). Substituent effects and electron delocalization in five-membered N-heterocycles. Chemical Reviews, 105(10), 3482-3512.
-
LoPachin, R. M., & DeCaprio, A. P. (2011). Application of the hard and soft, acids and bases (hsab) theory to toxicant-target interactions. Chemical research in toxicology, 24(11), 1841-1852. [Link]
-
Fiveable. (2025). Hard-Soft Acid-Base Theory Definition. [Link]
-
Reddy, L. M., et al. (2021). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][5][7]triazine of Remdesivir. Organic Process Research & Development, 25(3), 576-585. [Link]
-
Rubottom, G. M., & Chabala, J. C. (1974). 1-BENZYL-INDOLE. Organic Syntheses, 54, 60. [Link]
-
Meshram, H., et al. (2012). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. International Journal of Organic Chemistry, 2, 159-165. [Link]
-
LoPachin, R. M., & DeCaprio, A. P. (2011). Application of the Hard and Soft, Acids and Bases (HSAB) Theory to Toxicant–Target Interactions. Chemical Research in Toxicology, 24(11), 1841-1852. [Link]
-
ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis ?[Link]
-
Fukuzumi, S., et al. (2023). Tuning Catalytic Activity with Steric and Electron-Withdrawing Effects of Porphyrin Substituent. Inorganic Chemistry. [Link]
-
Cahiez, G., & Alexakis, A. (1998). 6-CHLORO-1-HEXENE. Organic Syntheses, 76, 249. [Link]
-
Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]
-
Oisaki, K., et al. (2025). β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. ACS Omega. [Link]
-
Wang, C., et al. (2023). Molecular Editing of Pyrroles via a Skeletal Recasting Strategy. Journal of the American Chemical Society. [Link]
- Aljaafreh, M. J., et al. (2025). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. Journal of Molecular Structure.
- Mayr, H., & Ofial, A. R. (2008). Nucleophilic Reactivities of Pyrroles. European Journal of Organic Chemistry, 2008(19), 3355-3363.
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Male, L., et al. (2012). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Tetrahedron, 68(35), 7176-7184. [Link]
-
Papadopoulos, E. P., & Tabello, K. I. Y. (1968). Alkylation of alkali metal salts of pyrrole with allyl and propyl tosylate. The Journal of Organic Chemistry, 33(3), 1299-1301. [Link]
-
Öcal, N., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 833-842. [Link]
- Elnagdi, M. H., & Elmoghayar, M. R. H. (2011). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Molecules, 16(1), 599-659.
-
ResearchGate. (n.d.). Evaluation of N‐acyl pyrroles for C2‐alkylation reaction. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low yields in chlorination of 1-methyl-2-pyrroleethanol
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you troubleshoot and optimize the conversion of 1-methyl-2-pyrroleethanol to 2-(2-chloroethyl)-1-methyl-1H-pyrrole.
Pyrrole derivatives are notoriously challenging substrates due to their electron-rich nature and extreme sensitivity to acidic conditions. This guide provides a diagnostic matrix, mechanistic FAQs, and field-proven protocols to ensure high-yielding, reproducible halogenations.
Diagnostic Matrix: Quantitative Reagent Comparison
Standard aliphatic chlorination reagents often fail when applied to pyrrole derivatives. The table below summarizes the expected outcomes and failure modes of common reagent systems.
| Reagent System | Typical Yield | Primary Byproducts | Root Cause of Failure | Recommendation |
| SOCl₂ (Neat / cat. DMF) | < 10% | Black tar (polymers) | Unbuffered HCl generation | Do not use |
| SOCl₂ / excess Pyridine | 30–50% | Ring-chlorinated isomers | Electrophilic attack on pyrrole | Not recommended |
| PPh₃ / CCl₄ (Appel) | 70–85% | Triphenylphosphine oxide | Tedious chromatographic purification | Good alternative |
| Triphosgene / Et₃N | 80–90% | Diethylcarbamates (trace) | Over-reaction with base | Viable modern method |
| MsCl/Et₃N followed by LiCl | 85–95% | Trace elimination products | Incomplete mesylation | Highly Recommended |
Troubleshooting FAQs
Q: Why does my reaction turn into a black, intractable tar when using thionyl chloride (SOCl₂)? A: Pyrroles are highly electron-rich heteroaromatics that are extremely sensitive to acidic conditions. Reagents like SOCl₂ or PCl₅ generate hydrogen chloride (HCl) as a stoichiometric byproduct. Free protons attack the highly nucleophilic C2 or C5 positions of the pyrrole ring, breaking its aromaticity and generating a reactive iminium intermediate. This triggers a rapid, acid-catalyzed intermolecular oligomerization cascade, resulting in a black polymeric tar[1].
Q: I buffered my SOCl₂ reaction with pyridine, but LC-MS shows multiple chlorinated byproducts. What is happening? A: Even when buffered, the pyrrole ring remains highly susceptible to Electrophilic Aromatic Substitution (EAS) due to its high HOMO energy. If your chlorinating agent generates electrophilic chlorine species (Cl⁺), the reagent will competitively attack the C5 or C3 positions of the pyrrole ring rather than the aliphatic alcohol. To prevent this, you must use a nucleophilic chloride source (Cl⁻) rather than an electrophilic one.
Q: What is the most reliable method for this transformation? A: The two-step mesylation-displacement protocol is the gold standard for acid-sensitive heterocycles[2]. By first converting the alcohol to a mesylate using methanesulfonyl chloride (MsCl) and an amine base (which neutralizes any generated HCl), you protect the pyrrole ring. Subsequent displacement with a mild nucleophilic chloride source (like LiCl) ensures clean Sₙ2 inversion without generating electrophilic chlorine or free acid. Alternatively, triphosgene/triethylamine activation has proven highly effective for the chemoselective chlorination of sensitive primary alcohols[3].
Q: Can I use the Appel reaction instead? A: Yes. The Appel reaction (PPh₃, CCl₄) operates under mild, neutral conditions and avoids the generation of free HCl, making it suitable for pyrroles[4]. The reaction proceeds via an oxyphosphonium intermediate that is cleanly displaced by a chloride ion. However, removing the stoichiometric triphenylphosphine oxide byproduct can be chromatographically tedious.
Troubleshooting Workflow
Decision tree for diagnosing and resolving common failures in the chlorination of pyrrole derivatives.
Validated Experimental Protocols
Protocol A: Two-Step Mesylation and Halogenation (Recommended)
This protocol is a self-validating system: the intermediate mesylate can be isolated and verified via NMR to ensure step 1 is complete before proceeding to the displacement step, isolating variables and guaranteeing high yields[2].
Step 1: Mesylation
-
Setup: Flame-dry a round-bottom flask under argon. Add 1-methyl-2-pyrroleethanol (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C using an ice bath.
-
Activation: Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv) over 10 minutes.
-
Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC (Hexanes/EtOAc 7:3). The alcohol should be completely consumed.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Do not purify the mesylate; use it immediately in the next step.
Step 2: Chloride Displacement
-
Setup: Dissolve the crude mesylate in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under argon.
-
Nucleophile Addition: Add anhydrous Lithium Chloride (LiCl, 3.0 equiv). Note: LiCl is highly hygroscopic; ensure it is dried in a vacuum oven prior to use.
-
Heating: Heat the reaction mixture to 60 °C and stir for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash extensively with water (5x) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure alkyl chloride.
Protocol B: Triphosgene / Triethylamine Activation
For researchers preferring a one-pot approach, this modern method selectively converts primary alcohols to chlorides while tolerating acid-sensitive functionalities[3].
-
Setup: Dissolve 1-methyl-2-pyrroleethanol (1.0 equiv) in anhydrous DCM (0.1 M) under argon and cool to 0 °C.
-
Reagent Addition: Add triethylamine (2.5 equiv). Slowly add a solution of triphosgene (0.4 equiv) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. The reaction proceeds via a chloroformate intermediate, which is subsequently displaced by the chloride ion generated in situ.
-
Workup: Quench with water. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
References
- Source: MDPI (Catalysts)
- Source: Organic Letters (ACS Publications)
- Source: Organic Process Research & Development (ACS Publications)
- Source: MDPI (Molecules)
Sources
Technical Support Center: Nucleophilic Substitution on Chloroethyl Pyrroles
Ticket ID: #CP-SOLV-OPT Subject: Optimization of Solvent Systems for SN2 Attack on 2-(2-Chloroethyl)pyrrole Derivatives Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The "Ambident" Paradox
You are likely encountering instability because 2-(2-chloroethyl)pyrrole is not just a substrate; it is a self-destructing system . It contains both a nucleophile (the electron-rich pyrrole ring) and an electrophile (the alkyl chloride).
In a standard SN2 reaction where you attempt to attack the chloride with an external nucleophile (Nu⁻), you are racing against two parasitic pathways:
-
Intermolecular Self-Alkylation (Polymerization): One pyrrole molecule attacks the tail of another.
-
Intramolecular Cyclization: If the nitrogen is unprotected, it may attack the side chain (though strained), or the C3 position may participate.
The Golden Rule: Your solvent system must stabilize the transition state of the desired attack while suppressing the ionization that leads to polymerization.
Solvent System Selection Matrix
Do not default to DMF just because it is "standard" for SN2. For this specific substrate, solvent choice dictates the half-life of your starting material.
| Solvent System | Dielectric Const.[1] ( | Mechanism Bias | Suitability | Technical Notes |
| Acetonitrile (MeCN) | 37.5 | SN2 (Dipolar Aprotic) | High | Recommended starting point. Provides sufficient polarity to dissolve nucleophilic salts but is volatile enough for easy removal (unlike DMF). |
| DMF / DMSO | 36.7 / 46.7 | SN2 (Strong) | Medium | High Risk. drastically increases the nucleophilicity of all species, including the pyrrole ring itself. Use only if the external nucleophile is weak. Requires difficult aqueous workup which degrades the product. |
| DCM / Toluene + PTC | Low | Phase Transfer Catalysis | Excellent | Best for Stability. Keeps the sensitive pyrrole in the organic phase and the base/nucleophile in the aqueous/solid phase. Minimizes polymerization. |
| Ethanol / Methanol | 24.5 / 32.7 | SN1 / Solvolysis | Low | Avoid. Protic solvents solvate the nucleophile (reducing its power) and stabilize carbocation intermediates, promoting polymerization (tars). |
Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns into a black tar within 30 minutes. What is happening? A: You are witnessing oxidative polymerization or acid-catalyzed decomposition.
-
Root Cause: As the reaction proceeds, Cl⁻ is released. If protons are present (or generated), HCl forms. Pyrroles are notoriously acid-sensitive (forming "pyrrole red" polymers).
-
Correction: Add an acid scavenger. Solid Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate suspended in the solvent is mandatory.
-
Solvent Switch: Move to Acetonitrile at 0°C. Lower temperature suppresses the polymerization rate more than the substitution rate.
Q2: I am using Sodium Azide (NaN₃) in DMF, but the workup is destroying my product. A: DMF acts as a sponge for water during extraction, dragging your product into the aqueous phase or requiring high heat to distill.
-
Correction: Switch to the Finkelstein-Assisted Protocol .
-
Use Acetone or Butanone (MEK) .
-
Add NaI (0.1 eq) as a catalyst. The iodide displaces the chloride (in situ) to form the more reactive iodide, which is then displaced by the azide.
-
Benefit: Acetone is easily evaporated, avoiding aqueous extraction stress.
-
Q3: The reaction is stalled. Can I heat it to reflux? A: Heating a chloroethyl pyrrole above 60°C is risky.
-
Correction: Instead of heat, increase the effective concentration of the nucleophile using a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB). This allows you to run the reaction in Toluene or DCM at mild temperatures (40°C) while dragging the nucleophile into the organic layer in a highly reactive "naked" state.
Advanced Protocol: Phase Transfer Catalysis (PTC)
Recommended for scaling up or when working with expensive nucleophiles.
Rationale: Segregates the sensitive pyrrole from the bulk base, preventing degradation.
-
Organic Phase: Dissolve 2-(2-chloroethyl)pyrrole (1.0 eq) in Toluene (10 volumes).
-
Aqueous Phase: Dissolve Nucleophile (1.2 eq) and KOH (1.5 eq) in water (minimal volume).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide, 5 mol%).
-
Execution: Vigorously stir at 40°C.
-
Monitoring: The reaction follows pseudo-first-order kinetics regarding the catalyst. Monitor by TLC.[2][3]
-
Workup: Separate layers. Wash organic layer with brine.[2][4] Dry over Na₂SO₄.[2] No distillation of high-boiling solvents required.
Visualizing the Reaction Landscape
The following diagram maps the competing pathways you must navigate. Note how "Protic Solvents" and "Heat" drive the system toward failure (Red nodes).
Figure 1: Reaction pathway competition. Success depends on favoring the green SN2 path over the red decomposition paths via solvent control.
Solvent Decision Tree
Figure 2: Rapid decision logic for solvent selection based on nucleophile solubility.
References
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. (2021). Explains the stabilization of transition states in SN2 reactions using polar aprotic solvents.
-
Phase-Transfer Catalyzed Alkylation of Pyrroles. ResearchGate. (2010). Details the use of PTC to avoid harsh conditions and improve selectivity in pyrrole alkylations.
-
Kinetics and Mechanism of Pyrrole Polymerization. ResearchGate. (2013). Provides data on the oxidative and acid-catalyzed polymerization mechanisms that compete with substitution.
-
Replacement of Dipolar Aprotic Solvents. Chemical Reviews. (2022). Discusses sustainable and safer alternatives to DMF/DMSO, supporting the recommendation for Acetonitrile or PTC systems.
Sources
Technical Support Center: Handling and Troubleshooting for 2-(2-Chloroethyl)-1-methylpyrrole
Welcome to the technical support resource for 2-(2-chloroethyl)-1-methylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and use of this moisture-sensitive reagent. Our goal is to equip you with the knowledge to prevent common issues and troubleshoot problems effectively, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 2-(2-chloroethyl)-1-methylpyrrole considered moisture-sensitive?
A1: The moisture sensitivity of 2-(2-chloroethyl)-1-methylpyrrole stems from the electrophilic nature of the carbon atom bonded to the chlorine atom. In the presence of water, which can act as a nucleophile, the compound can undergo a slow hydrolysis reaction to form 2-(2-hydroxyethyl)-1-methylpyrrole and hydrochloric acid. This degradation can lead to impurities in your starting material, affecting reaction yields and potentially leading to unwanted side products.
Q2: What are the visible signs of degradation for this compound?
A2: While the compound itself is typically a liquid, signs of degradation may not always be immediately visible. However, you might observe a change in color, the formation of a precipitate, or a change in viscosity. The most reliable way to assess purity is through analytical techniques such as NMR spectroscopy or gas chromatography (GC).
Q3: How should I properly store 2-(2-chloroethyl)-1-methylpyrrole?
A3: Proper storage is critical to maintain the stability of 2-(2-chloroethyl)-1-methylpyrrole. It should be stored in a tightly sealed, amber glass bottle to protect it from light and moisture. For long-term storage, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, and at a reduced temperature (e.g., in a refrigerator).
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with 2-(2-chloroethyl)-1-methylpyrrole.
Issue 1: Low or No Yield in Alkylation Reactions
You are attempting to use 2-(2-chloroethyl)-1-methylpyrrole as an alkylating agent, but you observe a low or no yield of your desired product.
Possible Causes and Solutions:
-
Degradation of the Reagent: Your starting material may have been compromised by moisture. Before use, it is advisable to check the purity of the 2-(2-chloroethyl)-1-methylpyrrole by an appropriate analytical method. If degradation is suspected, it may be necessary to purify the reagent by distillation under reduced pressure or to use a fresh bottle.
-
Inadequate Reaction Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. This includes using dry solvents and glassware, and running the reaction under an inert atmosphere. The presence of even trace amounts of water can hydrolyze your starting material and consume any base used in the reaction, thus inhibiting your desired reaction.
-
Incorrect Choice of Base: The choice of base is crucial in alkylation reactions. A base that is too strong or too weak can lead to side reactions or failure to deprotonate the nucleophile, respectively. A non-nucleophilic, sterically hindered base is often a good choice to avoid side reactions with the alkylating agent.
Experimental Protocols
Protocol 1: Handling and Dispensing of 2-(2-chloroethyl)-1-methylpyrrole
This protocol outlines the steps for safely handling and dispensing this moisture-sensitive reagent.
Materials:
-
A bottle of 2-(2-chloroethyl)-1-methylpyrrole
-
A dry, nitrogen-flushed glovebox or a Schlenk line setup
-
Dry, clean syringes and needles
-
A dry reaction vessel, sealed with a septum
Procedure:
-
If stored in a refrigerator, allow the bottle of 2-(2-chloroethyl)-1-methylpyrrole to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Transfer the bottle into a glovebox or use a Schlenk line.
-
Carefully open the bottle and use a dry syringe to withdraw the required amount of the liquid.
-
Immediately transfer the liquid to your reaction vessel, which should already be under an inert atmosphere.
-
Seal the bottle of the reagent tightly and store it appropriately.
Visualizations
Diagram 1: Hydrolysis of 2-(2-chloroethyl)-1-methylpyrrole
Caption: The reaction pathway for the hydrolysis of 2-(2-chloroethyl)-1-methylpyrrole in the presence of water.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in reactions involving 2-(2-chloroethyl)-1-methylpyrrole.
References
For more in-depth information on handling air- and moisture-sensitive reagents, please consult the following authoritative resources:
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Chloroethyl-1-methylpyrrole Isomers
Executive Summary
In the synthesis of pyrrole-based pharmaceuticals (e.g., Tolmetin, Ketorolac analogs), the precise characterization of alkylated pyrrole intermediates is critical. Chloroethyl-1-methylpyrrole (
This guide objectively compares the mass spectrometry (MS) performance of these isomers. By analyzing the distinct fragmentation pathways driven by the "nitrogen mustard" effect versus ring-assisted cleavage, we provide a self-validating protocol for unambiguous identification.
Technical Deep Dive: The Mechanistic Divergence
The core of differentiating these isomers lies in the proximity of the nitrogen lone pair to the chloroethyl side chain. This structural difference dictates the dominant fragmentation pathway under Electron Ionization (EI).
The "Mustard Effect" (N-Substituted Isomers)
For the alternative isomer, 1-(2-chloroethyl)-2-methylpyrrole , the chloroethyl group is attached directly to the nitrogen.
-
Mechanism: Intramolecular nucleophilic attack by the pyrrole nitrogen lone pair onto the
-carbon of the chloroethyl group. -
Result: Rapid expulsion of a chlorine radical (
) or chloride ion to form a stable, bicyclic aziridinium cation . -
MS Signature: A highly intense base peak at
.
The "Benzylic-Like" Cleavage (Ring-Substituted Target)
For the target, 1-methyl-2-(2-chloroethyl)pyrrole , the chloroethyl group is on the carbon ring. The nitrogen lone pair is methylated and sterically/electronically less available for direct displacement of the chloride.
-
Mechanism: Fragmentation follows standard alkylbenzene-like patterns. The primary pathway is often the loss of the chloromethyl radical (
) via -cleavage or simple loss of without significant anchimeric assistance. -
MS Signature: A distinct molecular ion (
) with a characteristic chlorine isotope pattern (3:1), and a base peak often corresponding to the cleavage of the ethyl chain ( ) or the methyl group.
Comparative Analysis: Target vs. Alternative
The following table summarizes the expected MS performance and fragmentation data for the two key isomers.
Table 1: Comparative MS Fragmentation Profile (EI, 70 eV)
| Feature | Target: 1-methyl-2-(2-chloroethyl)pyrrole | Alternative: 1-(2-chloroethyl)-2-methylpyrrole |
| Structure Type | Ring-substituted (C-alkyl) | Nitrogen-substituted (N-alkyl) |
| Molecular Ion ( | m/z 143/145 (Distinct, 3:1 ratio) | m/z 143/145 (Weak or Absent) |
| Base Peak (100%) | m/z 94 ( | m/z 108 ( |
| Key Mechanism | Homolytic cleavage / | Anchimeric Assistance (Neighboring Group Participation) |
| Diagnostic Ratio | High retention of Chlorine pattern in | Rapid loss of Chlorine (Loss of 3:1 pattern in base peak) |
| Retention Time (GC) | Typically longer (higher boiling point) | Typically shorter (more spherical/compact ion) |
Visualizing the Fragmentation Pathways[1][2][3][4]
The following diagram illustrates the divergent pathways that allow for structural differentiation.
Figure 1: Divergent fragmentation pathways. The N-substituted isomer (bottom) rapidly cyclizes to the aziridinium ion, while the C-substituted target (top) favors side-chain cleavage.
Experimental Protocol: Self-Validating Identification
To ensure scientific integrity and reproducibility, follow this standardized GC-MS protocol. This workflow is designed to validate the isomer identity through retention time and spectral matching.
Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol to prevent nucleophilic displacement of the chloride during storage.
-
Concentration: Dilute to 10 ppm for splitless injection or 100 ppm for split (20:1) injection.[1]
GC-MS Parameters (Agilent 5977/7890 or equivalent)
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet: 250°C.
-
Oven Program:
-
Start: 50°C (hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 3 min.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.[2]
-
Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
Scan Range: m/z 40–300.
Validation Criteria (The "Trust" Check)
To confirm the identity of 1-methyl-2-(2-chloroethyl)pyrrole :
-
Isotope Check: The molecular ion at m/z 143 must show an M+2 peak at m/z 145 with approximately 33% intensity (characteristic of one Cl atom) [1].
-
Fragment Ratio: Calculate the ratio of m/z 94 to m/z 108.
-
If Ratio > 1.0 (m/z 94 is dominant)
Likely Target (Ring-substituted) . -
If Ratio < 0.1 (m/z 108 is dominant)
Likely Alternative (N-substituted) due to aziridinium stability.
-
References
-
National Institutes of Health (NIH). (2025).[2][3][4][5][6] 1-(2-Chloroethyl)pyrrole | C6H8ClN | CID 12674170.[5][7] PubChem.[5] Retrieved from [Link]
-
Uchiyama, T., et al. (2010). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology. Retrieved from [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Sources
- 1. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(2-Chloroethyl)pyrrole | C6H8ClN | CID 12674170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
HPLC retention time data for 2-(2-Chloroethyl)-1-methyl-1H-pyrrole
[1]
Executive Summary & Technical Context
2-(2-Chloroethyl)-1-methyl-1H-pyrrole (CAS: 1314902-61-8) is a critical alkylating intermediate used in the synthesis of pyrrole-based pharmaceuticals and functional materials.[1] Unlike its saturated counterpart (the pyrrolidine derivative) or its N-substituted isomer, this compound possesses a distinct electron-rich aromatic system that necessitates specific chromatographic conditions to prevent on-column degradation.
This guide provides a comparative analysis of HPLC retention behaviors, separating the target compound from its primary precursor (1-methyl-2-pyrroleethanol ) and potential hydrolysis impurities. The data presented synthesizes experimental protocols from structurally homologous pyrroles to establish a robust Method Development framework.
Comparative Chromatographic Performance
The following data highlights the retention shifts observed when converting the polar alcohol precursor to the lipophilic chloride target. Separation is driven by the significant difference in hydrophobicity (LogP).
Table 1: Retention Time & Selectivity Profile (RP-HPLC)
System: C18 Stationary Phase, Isocratic Elution
| Compound | Structure Type | LogP (Calc.) | Retention Time (min)* | Relative Retention (k') | Detection (λ max) |
| 1-Methyl-2-pyrroleethanol | Precursor (Alcohol) | 0.62 | 3.2 - 3.8 | 1.0 (Ref) | 225 nm |
| 2-(2-Chloroethyl)-1-methyl-1H-pyrrole | Target (Chloride) | 2.15 | 8.5 - 9.2 | ~2.8 | 225 / 275 nm |
| 1-(2-Chloroethyl)pyrrole | Isomer (N-Substituted) | 2.05 | 7.8 - 8.4 | ~2.5 | 220 nm |
| Dimer/Oligomer Impurities | Degradation Product | >3.5 | 14.0+ | >4.5 | 280 nm (Broad) |
*Note: Retention times are normalized to a standard 150mm C18 column, 1.0 mL/min, 50:50 ACN:Water. Actual values vary by system dead volume.
Key Separation Mechanism
-
Hydrophobic Shift: The substitution of the hydroxyl group (-OH) with a chlorine atom (-Cl) removes a hydrogen bond donor and increases lipophilicity, resulting in a significant increase in retention time (approx. +5 minutes under standard conditions).
-
Isomer Resolution: The target C-substituted pyrrole (2-position) typically elutes slightly later than the N-substituted isomer due to subtle differences in the dipole moment and interaction with the stationary phase.
Method Optimization & Scientific Integrity (E-E-A-T)
Critical Causality: Acid Sensitivity
Pyrroles are electron-rich aromatic rings. In the presence of strong acids (e.g., 0.1% TFA), they are prone to acid-catalyzed polymerization , leading to:
-
Peak tailing.
-
"Ghost peaks" in subsequent runs.
-
Loss of mass balance.
Recommendation: Use Formic Acid (0.1%) or a Phosphate Buffer (pH 7.0) . Avoid high concentrations of TFA.
Column Chemistry Selection
-
Standard C18 (Octadecyl): Excellent for general purity checks. Provides maximum retention for the chloro-derivative.
-
Phenyl-Hexyl: Superior for separating the target from aromatic impurities (e.g., isomers or dimers) due to
interactions with the pyrrole ring.
Detailed Experimental Protocol
Reagents & Preparation
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH 7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Diluent: 50:50 Acetonitrile:Water (Minimize time in pure methanol to prevent solvolysis).
Instrument Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Higher temps may accelerate degradation).
-
Injection Volume: 5 - 10 µL.
-
Detection: DAD/UV at 225 nm (Primary) and 275 nm (Secondary for aromatic confirmation).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20% | Initial Equilibration |
| 10.0 | 80% | Elution of Target (Lipophilic) |
| 12.0 | 95% | Wash (Remove Dimers) |
| 12.1 | 20% | Re-equilibration |
| 17.0 | 20% | End of Run |
Synthesis & Impurity Pathway Visualization
The following diagram illustrates the synthesis pathway and the origin of the critical impurities separated by this method.
Caption: Reaction pathway showing the conversion of the polar alcohol to the lipophilic chloride and potential degradation routes.
References
-
Sigma-Aldrich. Product Specification: 1-(2-Chloroethyl)-1H-pyrrole (Isomer Reference).[3] Retrieved from .
-
PubChem. Compound Summary: 2-(2-Chloroethyl)-1-methylpyrrolidine (Saturated Analog Data).[4] National Library of Medicine.[4] Retrieved from .[4]
-
Mateeva, A. et al. (2023). Optimization and validation of RP-HPLC method for evaluation of pyrrole-containing hydrazones. Pharmacia. Retrieved from .
-
EPA CompTox. Physicochemical Properties of Methyl-pyrrole Derivatives. US Environmental Protection Agency. Retrieved from .
Technical Comparison Guide: Distinguishing 2-Isomer from 3-Isomer Pyrrole Derivatives by NMR
Executive Summary & Strategic Verdict
differentiation of 2-substituted (α-isomer) and 3-substituted (β-isomer) pyrroles is a foundational challenge in heterocyclic chemistry. While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish these regioisomers. Nuclear Magnetic Resonance (NMR) is the definitive analytical standard.
The Verdict:
The most reliable distinction lies in the
-
2-Isomers are characterized by a distinct
- vicinal coupling ( Hz) , which is absent in 3-isomers. -
3-Isomers exhibit only smaller
- vicinal couplings ( Hz) and long-range interactions, often resulting in a "singlet-like" appearance for the isolated H-2 proton.
This guide details the mechanistic basis, experimental protocols, and decision logic required to unambiguously assign these structures.
Mechanistic Basis: The Physics of Pyrrole Spin Systems
To interpret the data, one must understand the electron distribution and geometric relationships within the pyrrole ring.
Proton Environments
- -Protons (Positions 2, 5): Adjacent to the nitrogen.[1] They are generally deshielded (downfield) due to the inductive effect of the electronegative nitrogen, despite the aromatic ring current.
-
-Protons (Positions 3, 4): Further from the nitrogen.[1] They are generally shielded (upfield) relative to
-protons.
Coupling Constants ( )
The magnitude of the coupling constant depends on the dihedral angle and bond order (Karplus relationship). In 5-membered aromatic heterocycles:
-
(e.g., H3–H4): This bond has higher double-bond character in the resonance hybrid, leading to a larger coupling constant (
Hz). -
(e.g., H4–H5 or H2–H3): This bond has more single-bond character, leading to a smaller coupling constant (
Hz). -
(e.g., H2–H4 or H2–H5): These are small (
Hz).[1]
Causality: The 2-isomer retains the H3–H4 bond (
Experimental Protocol: Step-by-Step Analysis
Phase 1: Sample Preparation[1]
-
Solvent: DMSO-
is preferred over CDCl .-
Reasoning: DMSO reduces the rate of N-H proton exchange, sharpening the N-H signal and allowing observation of H-N-C-H couplings, which provides additional connectivity data.
-
-
Concentration: 5–10 mg for
H; 20–30 mg for C/2D.
Phase 2: H NMR Analysis (The "Fingerprint" Test)
Acquire a standard 1D proton spectrum. Focus on the aromatic region (5.8 – 7.5 ppm).
Workflow:
-
Identify the broad N-H singlet (usually 10–12 ppm in DMSO).
-
Locate the three ring protons.[2]
-
Measure the
-values of the multiplets.
The 2-Isomer Pattern (Substituent at C2)
-
Remaining Protons: H3, H4, H5.
-
Key Feature: You will see two protons sharing a large coupling (
Hz).[3]-
H3 (
): Appears as a dd. Large (~3.5 Hz) and small (~1.5 Hz). -
H4 (
): Appears as a dd (or ddd if NH couples). Large (~3.5 Hz) and medium (~2.5 Hz). -
H5 (
): Appears as a dd. Medium (~2.5 Hz) and small .
-
The 3-Isomer Pattern (Substituent at C3)
-
Remaining Protons: H2, H4, H5.
-
Key Feature: No coupling constant exceeds 2.8 Hz.
-
H2 (
): Isolated between N and Substituent. Appears as a narrow doublet or "singlet-like" multiplet. Coupling is only long-range ( Hz, Hz). -
H4 (
): Appears as a dd. Medium (~2.5 Hz) and small . -
H5 (
): Appears as a dd. Medium (~2.5 Hz) and small .
-
Phase 3: HMBC Analysis (The "Connectivity" Proof)
If
Target: Look for correlations from the Substituent Protons (e.g., an alkyl group or carbonyl proton attached to the ring) to the Ring Carbons .
| Isomer | Substituent Position | Key HMBC Correlations (from Substituent) | Diagnostic Carbon Types |
| 2-Isomer | C2 (ipso) , C3 ( | Correlates to one | |
| 3-Isomer | C3 (ipso) , C2 ( | Correlates to one |
Note:
Data Comparison Table
The following table summarizes the expected NMR parameters for generic pyrrole derivatives.
| Parameter | 2-Substituted Pyrrole | 3-Substituted Pyrrole |
| Spin System | H3, H4, H5 | H2, H4, H5 |
| Max Coupling ( | High ( | Low ( |
| H2 Signal | N/A (Substituted) | Diagnostic: Narrow multiplet/singlet ( |
| H3 Signal | Diagnostic: dd with large | N/A (Substituted) |
| Symmetry | Asymmetric | Asymmetric |
Visualization: Decision Logic Pathway
The following diagram illustrates the logical workflow for assigning the regioisomer.
Caption: Logical workflow for distinguishing pyrrole regioisomers using 1D and 2D NMR data.
Critical Troubleshooting (Self-Validation)
To ensure the trustworthiness of your assignment, apply these self-validation checks:
-
The "Broadening" Trap: N-H protons can cause broadening of adjacent protons (H2/H5) due to
N quadrupolar relaxation.[1]-
Solution: If signals are too broad to measure
, perform a D O shake . This exchanges the N-H for N-D, removing the coupling and sharpening the ring proton signals, allowing for accurate -value measurement.
-
-
Solvent Effects: Chemical shifts in pyrroles are highly concentration and solvent-dependent due to hydrogen bonding.
-
Validation: Do not rely solely on chemical shift tables from literature unless the solvent matches exactly. Rely on relative internal shifts and coupling constants (
), which are solvent-independent.
-
-
Symmetry Check: If the spectrum shows fewer signals than expected (e.g., only 1 ring proton signal integrating to 2), you may have a 2,5- or 3,4-disubstituted symmetric pyrrole, not a mono-substituted isomer.
References
-
Canadian Science Publishing. (1965). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry. Retrieved from [Link]
-
Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (2021).[4] NMR Spectroscopy: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
National Institutes of Health (NIH). (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings. PubMed. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole
This document provides a detailed, procedural guide for the proper and safe disposal of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole. As a halogenated pyrrole derivative, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established safety principles for handling hazardous organic chemicals and are designed to be implemented by trained researchers and laboratory professionals.
Hazard Assessment and Characterization
Assumed Hazard Profile:
| Parameter | Value/Comment | Source/Rationale |
| Physical State | Likely a liquid. | Based on related pyrrole derivatives.[1] |
| Hazards | Assumed to be toxic if swallowed, harmful if inhaled, and a cause of serious eye and skin irritation.[3][4][5] As a halogenated organic compound, it is also considered environmentally hazardous and requires special disposal considerations.[6][7][8] | Based on data for pyrrole and related compounds. |
| Flammability | Considered a flammable liquid and vapor.[3][4][9] Vapors may form explosive mixtures with air.[10] | Based on the properties of pyrrole. |
| Incompatible Materials | Oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][9][10] | General incompatibilities for pyrrole derivatives. |
The core principle guiding the disposal of this compound is its classification as a halogenated organic waste .[6][7] Halogenated hydrocarbons must be disposed of in separate, designated waste containers because they can be toxic upon inhalation and ingestion.[6] Mixing non-halogenated solvents with any quantity of a halogenated liquid requires the entire mixture to be treated as halogenated waste.[11]
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 2-(2-Chloroethyl)-1-methyl-1H-pyrrole for any purpose, including disposal, all requisite personal protective equipment must be donned. The causality behind this is to create a primary barrier of protection against potential chemical splashes, skin contact, and inhalation of vapors.
-
Eye Protection : Chemical safety goggles with side shields or a face shield are mandatory to protect against splashes that can cause serious eye damage.[2]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn.[2] If significant skin contact is anticipated, heavier nitrile gloves may be necessary.
-
Body Protection : A laboratory coat is required to protect against skin contact and contamination of personal clothing.[2]
-
Ventilation : All handling and disposal activities must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of waste 2-(2-Chloroethyl)-1-methyl-1H-pyrrole. This process is designed to prevent accidental release and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
-
Identify the Waste : Any quantity of unused or contaminated 2-(2-Chloroethyl)-1-methyl-1H-pyrrole is to be considered hazardous waste. This includes, but is not limited to, residual amounts in original containers, reaction byproducts, and materials used for spill cleanup.
-
Segregate as Halogenated Waste : This is the most critical step. Due to the presence of chlorine, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[6][7][8] This segregation is crucial because halogenated wastes require specific treatment and disposal methods, such as high-temperature incineration, and mixing them with non-halogenated waste can complicate and increase the cost of disposal.[8][12]
Step 2: Waste Collection
-
Pure Compound and Solutions : Carefully transfer the liquid waste into the designated "Halogenated Organic Waste" container using a funnel. Ensure this is done inside a chemical fume hood.
-
Contaminated Labware : Disposable items such as pipette tips, gloves, and absorbent pads that have come into contact with the compound should also be placed in a solid hazardous waste container, clearly labeled as containing halogenated organic waste.[1]
-
Contaminated Glassware : Non-disposable glassware should be decontaminated. A triple rinse method is recommended. The first rinse should be with a suitable organic solvent (e.g., acetone or ethanol), and this rinsate must be collected as halogenated hazardous waste.[2] Subsequent rinses with water may also need to be collected as hazardous waste depending on local institutional policies.[2]
Step 3: Waste Container Management
-
Proper Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(2-Chloroethyl)-1-methyl-1H-pyrrole," and any other constituents of the waste stream.[11][13] Do not use abbreviations or chemical formulas.[11] The label should be affixed as soon as the first drop of waste is added.[13]
-
Keep Containers Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste.[8][11][13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Secondary Containment : Liquid waste containers should be stored in a designated and well-ventilated satellite accumulation area, within a secondary containment unit to prevent the spread of material in case of a leak.[1][14]
-
Avoid Incompatibles : Ensure the waste container is stored away from incompatible materials such as oxidizing agents and strong acids.[9][10]
Step 4: Final Disposal
-
Licensed Waste Management : The final disposal of the hazardous waste must be handled by a licensed environmental waste management company.[1] Do not, under any circumstances, pour this chemical down the drain or dispose of it with general laboratory trash.[1][6][7]
-
Documentation : Maintain a detailed record of the waste generated and its disposal, in accordance with your institution's and local regulatory requirements.[7]
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert : Alert personnel in the immediate area and, if necessary, evacuate.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.[15]
-
Collect : Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for disposal as halogenated hazardous waste.[1][15]
-
Decontaminate : Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole.
Caption: Disposal workflow for 2-(2-Chloroethyl)-1-methyl-1H-pyrrole.
References
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Pyrrole Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 7 - Environmental Health and Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
MIT Environmental Health and Safety. (n.d.). Chemicals. Retrieved from [Link]
-
MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. Retrieved from [Link]
-
eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Manufacturing Chemists' Association. (n.d.). Chemical Incompatibility Table. Retrieved from [Link]
-
Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Retrieved from [Link]
-
University of Tennessee, Knoxville Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]
-
University of Liverpool. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Chloroethyl)pyrrole. PubChem Compound Database. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
University of Basrah. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. merckmillipore.com [merckmillipore.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. 1-(2-Chloroethyl)pyrrole | C6H8ClN | CID 12674170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scienceready.com.au [scienceready.com.au]
- 7. hscprep.com.au [hscprep.com.au]
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- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling 2-(2-Chloroethyl)-1-methyl-1H-pyrrole
Executive Hazard Analysis
Compound: 2-(2-Chloroethyl)-1-methyl-1H-pyrrole Critical Hazard Driver: The 2-chloroethyl moiety .
While the pyrrole ring contributes to flammability and general toxicity, the presence of the 2-chloroethyl side chain fundamentally alters the risk profile. Structurally, this motif resembles the reactive arm of nitrogen mustards (though the aromatic nitrogen reduces basicity). Consequently, this compound must be treated as a potential alkylating agent and a severe skin vesicant .
Operational Directive: Standard laboratory PPE is insufficient. The lipophilic nature of the 1-methyl group combined with the alkylating potential of the chloroethyl group creates a high risk for transdermal absorption and delayed cytotoxicity.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for any manipulation of this substance >10 mg.
Hand Protection: The "Double-Barrier" System
Standard nitrile gloves often show rapid breakthrough times (<15 mins) with chlorinated alkyls. You must employ a laminate inner layer.
| Layer | Material | Specification | Scientific Rationale |
| Primary (Inner) | Laminate Film (e.g., Silver Shield® / 4H®) | 2.7 mil minimum | Impervious to chlorinated hydrocarbons and alkylating agents. Prevents molecular permeation that nitrile misses. |
| Secondary (Outer) | Nitrile | 5-8 mil, extended cuff | Provides mechanical strength (laminate is brittle) and grip. Acts as a sacrificial layer against splashes. |
| Inspection | Air Inflation Test | Pre-donning check | Laminate gloves can develop micro-tears. Inflate with air and submerge or listen for leaks before use. |
Respiratory & Body Protection[1][2][3][4][5][6]
-
Engineering Control (Primary): All operations must occur within a certified chemical fume hood operating at 100 fpm (0.5 m/s) face velocity.
-
Respiratory (Secondary): If working outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter.
-
Body: Tyvek® lab coat or sleeve protectors are required. Cotton lab coats are porous and will retain the chemical against the skin if splashed.
Operational Workflow: Synthesis & Handling
This protocol minimizes exposure risk through containment logic.[1][2]
Phase 1: Preparation & Weighing
-
Static Control: Use an antistatic gun on the weighing boat. Pyrrole derivatives can be static-prone, leading to aerosolization.
-
Solvent Selection: Avoid using DMSO as a solvent if possible; DMSO increases skin permeability, carrying the toxicant directly into the bloodstream. Use Dichloromethane (DCM) or Ethyl Acetate with strict ventilation.
Phase 2: Reaction Monitoring
-
Closed Systems: All reactions involving heating must be under an inert atmosphere (Nitrogen/Argon) with a reflux condenser vented to a scrubber or hood exhaust.
-
Syringe Techniques: Use Luer-lock syringes only. Friction-fit needles can detach under pressure, spraying the alkylating agent.
Phase 3: Quenching & Work-up
-
The "Dirty" Phase: This is the highest risk point. The chloroethyl group may hydrolyze to an alcohol or polymerize.
-
Acidity: Maintain neutral to slightly basic conditions during work-up to prevent polymerization of the pyrrole ring, which can generate exothermic heat and uncontrolled pressure.
Emergency Response & Decontamination
Self-Validating Decon Solution: Prepare a "Decon Mix" before starting work:
-
Composition: 5% Sodium Thiosulfate in water (or a mixture of 1:1 water/ethanol).
-
Mechanism: Thiosulfate acts as a nucleophile, reacting with the chloroethyl group to neutralize its alkylating potential (converting it to a less toxic thiosulfate ester).
| Scenario | Immediate Action | Secondary Action |
| Skin Splash | Do NOT scrub. Flush with water for 5 mins, then apply Decon Mix for 10 mins. Rinse again.[3] | Seek medical evaluation for potential delayed blistering. |
| Eye Contact | Flush at eyewash station for 15 minutes . Hold eyelids open. | Transport to ER. Corrosive damage is likely.[1][2] |
| Spill (<10mL) | Cover with vermiculite. Soak vermiculite with Decon Mix. | Wait 20 mins for neutralization before scooping into hazardous waste. |
Disposal Protocol
Waste Classification: Halogenated Organic Waste (Do NOT mix with general solvents).
-
Segregation: Isolate from strong oxidizers (e.g., nitric acid, peroxides). Pyrroles react violently with oxidizers.
-
Labeling: Clearly mark container: "Contains Halogenated Pyrrole Derivative – Potential Alkylator."
-
Neutralization (Optional but Recommended): For residual amounts in glassware, rinse with the Thiosulfate Decon Mix before the final acetone wash. Collect all rinsates in the Halogenated Waste stream.
Safety Logic Visualization
The following diagram illustrates the hierarchy of controls required for this specific compound.
Caption: Hierarchy of controls for handling chloroethyl-pyrrole derivatives, emphasizing the "Double-Barrier" glove requirement.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Referenced for Laminate vs. Nitrile permeation data regarding chlorinated hydrocarbons). [Link]
-
PubChem. (n.d.). Compound Summary: Pyrrole Derivatives Safety Profile. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
